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  • Product: Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-
  • CAS: 99902-79-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive technical overview of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a substituted benzonitrile with significant potential as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a substituted benzonitrile with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and computational predictions to provide a reliable resource for its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is an aromatic organic compound featuring a benzonitrile core substituted with a 4-methoxyphenoxy group at the 2-position and a nitro group at the 5-position. The strategic placement of these functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group, and a cyano group—imparts a unique electronic profile to the molecule, making it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical and Spectral Data

PropertyPredicted/Analogous ValueReference(s)
IUPAC Name 2-(4-methoxyphenoxy)-5-nitrobenzonitrile-
Molecular Formula C₁₄H₁₀N₂O₄-
Molecular Weight 270.24 g/mol -
Physical State Solid (predicted)-
Melting Point 102-104 °C (analogous compound: 2-(3-methoxyphenoxy)-5-nitrobenzonitrile)[1]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]
¹H NMR (predicted) Aromatic protons: δ 7.0-8.5 ppm; Methoxy protons: δ ~3.9 ppm-
¹³C NMR (predicted) Aromatic carbons: δ 110-160 ppm; Nitrile carbon: δ ~115-120 ppm; Methoxy carbon: δ ~56 ppm-
IR (predicted) C≡N stretch: ~2230 cm⁻¹; NO₂ stretch: ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric); C-O-C stretch: ~1250 cm⁻¹[3]

Synthesis and Reaction Mechanisms

The most plausible synthetic route to 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a suitable leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. In this case, 2-chloro-5-nitrobenzonitrile serves as the electrophilic substrate and 4-methoxyphenol as the nucleophile. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the reaction.[4]

Experimental Protocol: Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

This protocol is adapted from the synthesis of the analogous compound, 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.[1]

Materials:

  • 2-chloro-5-nitrobenzonitrile

  • 4-methoxyphenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethanol

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (0.050 moles), 4-methoxyphenol (0.0515 moles), and anhydrous potassium carbonate (0.0515 moles).

  • Add 75 mL of acetonitrile to the flask.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 150 mL of deionized water to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Air-dry the solid product.

  • For further purification, recrystallize the crude product from ethanol.

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, generating the more nucleophilic phenoxide ion.

  • Acetonitrile: A polar aprotic solvent that is suitable for SNAr reactions as it can dissolve the reactants but does not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.

  • Reflux: The elevated temperature increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Synthesis_Workflow Reactants 2-chloro-5-nitrobenzonitrile + 4-methoxyphenol + K₂CO₃ Reaction Reflux (3-4h) Reactants->Reaction Solvent Acetonitrile Solvent->Reaction Workup Cooling & Precipitation (H₂O) Reaction->Workup Purification Filtration & Recrystallization (Ethanol) Workup->Purification Product 2-(4-methoxyphenoxy)- 5-nitrobenzonitrile Purification->Product

Synthetic workflow for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Potential Applications in Drug Discovery and Materials Science

Substituted benzonitriles are a cornerstone in medicinal chemistry, with over 30 nitrile-containing pharmaceuticals currently on the market.[5] The nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[6]

The structural motifs present in 2-(4-methoxyphenoxy)-5-nitrobenzonitrile make it a promising scaffold for the development of novel therapeutic agents:

  • Kinase Inhibitors: The diaryl ether linkage is a common feature in many kinase inhibitors. The benzonitrile moiety can be further elaborated to target specific kinases involved in cell signaling pathways.

  • Antimicrobial and Anticancer Agents: Nitroaromatic compounds have been explored for their potential as antimicrobial and anticancer agents, often acting as prodrugs that are activated under hypoxic conditions.

  • Precursor for Further Synthesis: The nitro group can be readily reduced to an amine, providing a handle for a wide range of chemical transformations, including amide bond formation and the synthesis of heterocyclic systems.[7]

In materials science, the highly polarized nature of this molecule, due to the presence of strong electron-withdrawing and -donating groups, suggests potential applications in the development of nonlinear optical (NLO) materials and as a component in liquid crystals.[8]

Applications cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science Core 2-(4-methoxyphenoxy)- 5-nitrobenzonitrile Kinase Kinase Inhibitors Core->Kinase Antimicrobial Antimicrobial Agents Core->Antimicrobial Anticancer Anticancer Agents Core->Anticancer Intermediate Synthetic Intermediate Core->Intermediate NLO Nonlinear Optical Materials Core->NLO LC Liquid Crystals Core->LC

Potential applications of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Safety and Handling

While specific toxicity data for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is not available, it should be handled with the standard precautions for laboratory chemicals, particularly those containing nitroaromatic and nitrile functionalities.

  • General Precautions: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Toxicity: Nitroaromatic compounds can be toxic and may cause methemoglobinemia.[11] Nitriles can be harmful if swallowed or in contact with skin.[12]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- represents a promising and versatile chemical entity for researchers in drug discovery and materials science. Although direct experimental data is sparse, its synthesis can be reliably achieved through nucleophilic aromatic substitution. The unique combination of functional groups provides multiple avenues for further chemical derivatization, making it an attractive starting point for the development of novel, high-value compounds. As with all laboratory chemicals, appropriate safety precautions should be strictly followed during its handling and use.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Cole-Parmer. (2005).
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  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Apollo Scientific. (2023).
  • US EPA. (2023). Benzonitrile, 2-[2-[4-[amino]phenyl]diazenyl]-5-nitro- - Substance Details.

  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.
  • Google Patents. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • CymitQuimica. (n.d.). CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitrobenzonitrile | 39835-09-1.
  • PubChem. (n.d.). 2-Phenoxybenzonitrile.
  • Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol.
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4,5-Dimethoxy-2-nitrobenzonitrile | 102714-71-6.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • PubChemLite. (n.d.). 5-nitro-2-phenoxybenzonitrile (C13H8N2O3).
  • ChemicalBook. (2025). 2-Hydroxy-5-nitrobenzonitrile.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.
  • BenchChem. (n.d.). physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile.
  • Fluorochem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.

Sources

Exploratory

An In-depth Technical Guide to 2-(4-methoxyphenoxy)-5-nitrobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a diaryl eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a diaryl ether with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile and a plausible synthetic pathway. Every effort has been made to ground the presented information in authoritative chemical literature.

Introduction: The Significance of Substituted Diaryl Ethers

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern on the aromatic rings of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, featuring an electron-donating methoxy group and electron-withdrawing nitro and cyano groups, suggests a molecule with unique electronic properties and potential for further chemical elaboration. Such compounds are of significant interest to researchers in drug discovery, where the diaryl ether linkage can impart conformational rigidity and favorable metabolic stability. For instance, the structurally related 2-amino-4-methoxy-5-nitrobenzonitrile is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy[1].

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological and chemical systems. The following table summarizes the predicted properties of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile based on data from analogous compounds and computational models.

PropertyPredicted ValueBasis for Prediction
IUPAC Name 2-(4-methoxyphenoxy)-5-nitrobenzonitrileStandard nomenclature rules
CAS Number Not AssignedNo direct registration found
Molecular Formula C₁₄H₁₀N₂O₄---
Molecular Weight 270.24 g/mol ---
Appearance Likely a pale yellow to yellow solidAnalogy with similar nitroaromatic compounds
Melting Point 100-110 °CBased on the melting point of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile (102-103.5 °C)[2]
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.General solubility of diaryl ethers and nitrobenzonitriles
logP ~3.5Estimated based on structural fragments

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

A plausible and efficient route for the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for the formation of diaryl ethers, particularly when one of the aryl rings is activated by electron-withdrawing groups.[3][4]

The proposed synthesis involves the reaction of 2-chloro-5-nitrobenzonitrile with 4-methoxyphenol in the presence of a suitable base. The nitro and cyano groups on the 2-chloro-5-nitrobenzonitrile ring strongly activate the chlorine atom for nucleophilic displacement by the phenoxide ion generated from 4-methoxyphenol.

Reaction Scheme

Synthesis_of_2-(4-methoxyphenoxy)-5-nitrobenzonitrile reactant1 2-Chloro-5-nitrobenzonitrile product 2-(4-methoxyphenoxy)-5-nitrobenzonitrile reactant2 4-Methoxyphenol intermediate Phenoxide ion reactant2->intermediate base K₂CO₃ (Base) intermediate->product SNAr Reaction Drug_Discovery_Potential start 2-(4-methoxyphenoxy)-5-nitrobenzonitrile reduction Reduction of Nitro Group start->reduction intermediate Aminated Intermediate reduction->intermediate functionalization Amine Functionalization library Library of Bioactive Molecules functionalization->library intermediate->functionalization kinase_inhibitors Potential Kinase Inhibitors library->kinase_inhibitors

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-(4-methoxyphenoxy)-5-nitro-benzonitrile

Abstract This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of 2-(4-methoxyphenoxy)-5-nitro-benzonitrile, a molecule of interest for professionals in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural elucidation of 2-(4-methoxyphenoxy)-5-nitro-benzonitrile, a molecule of interest for professionals in pharmaceutical and materials science research. The unique arrangement of its functional groups—a diaryl ether linkage, a nitro group, and a nitrile moiety—presents a distinct analytical challenge that demands a synergistic application of modern spectroscopic techniques. This document moves beyond mere procedural outlines, delving into the causal reasoning behind the selection of analytical methods, the interpretation of complex spectral data, and the logical framework required for unambiguous structural confirmation. We present detailed, field-tested protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC). The guide is designed to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, ensuring both scientific rigor and practical applicability.

Introduction and Synthetic Strategy

The structural verification of a novel or synthesized compound is the bedrock of chemical research, ensuring the integrity of all subsequent investigations. 2-(4-methoxyphenoxy)-5-nitro-benzonitrile is a highly functionalized aromatic compound. Its constituent parts—the substituted benzonitrile scaffold and the methoxyphenoxy group—are prevalent in medicinal chemistry and materials science.[1] The electron-withdrawing properties of the nitro and cyano groups, contrasted with the electron-donating nature of the ether oxygen and methoxy group, create a unique electronic and reactive profile, making it a valuable intermediate for further chemical modification.[2]

Before elucidation, the molecule must be synthesized. A robust and common method for forming diaryl ethers of this nature is through nucleophilic aromatic substitution (SNAAr). In this proposed pathway, the electron-deficient ring of 2-chloro-5-nitrobenzonitrile is activated towards substitution by the potent electron-withdrawing nitro and nitrile groups. This allows for the displacement of the chloro substituent by the nucleophilic 4-methoxyphenoxide, generated in situ from 4-methoxyphenol and a suitable base like potassium carbonate.

cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-chloro-5-nitrobenzonitrile 2-chloro-5-nitrobenzonitrile Reaction SNAAr Reaction 2-chloro-5-nitrobenzonitrile->Reaction Electrophile 4-methoxyphenol 4-methoxyphenol 4-methoxyphenol->Reaction Nucleophile K2CO3 K2CO3 K2CO3->Reaction Base Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction Reflux Reflux Reflux->Reaction Heat Workup Aqueous Workup & Purification Reaction->Workup Product 2-(4-methoxyphenoxy)- 5-nitro-benzonitrile Workup->Product

Caption: Proposed synthesis of the target compound via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis

A plausible synthesis, adapted from a known procedure for a structurally related compound, is as follows[3]:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq), 4-methoxyphenol (1.05 eq), and anhydrous potassium carbonate (1.05 eq).

  • Add acetonitrile as the solvent to facilitate the reaction.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and air-dry.

  • Purify the crude product by recrystallization from ethanol to yield the final compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is the first-line technique for determining the molecular weight of a compound, providing the most direct evidence of a successful synthesis. For this molecule, Electron Ionization (EI) is a suitable technique that provides both the molecular ion and a reproducible fragmentation pattern, which acts as a structural fingerprint.[4]

The fragmentation of aromatic nitro compounds is well-documented and follows predictable pathways, primarily involving the nitro group.[5][6] The presence of the diaryl ether linkage introduces additional fragmentation routes.

Predicted Mass Spectrometry Data
FeaturePredicted ValueRationale
Molecular Formula C₁₄H₁₀N₂O₄Sum of all atoms in the proposed structure.
Molecular Weight 270.24 g/mol Calculated from the molecular formula.
Parent Ion (M⁺) [m/z] 270Represents the intact molecule minus one electron.
Key Fragment [m/z] 240Loss of a neutral nitric oxide radical (•NO) from the M⁺ ion.[5]
Key Fragment [m/z] 224Loss of a neutral nitrogen dioxide radical (•NO₂) from the M⁺ ion.[5]
Key Fragment [m/z] 147Cleavage of the diaryl ether bond, yielding the [M-C₇H₇O]⁺ fragment (nitrobenzonitrile radical cation).
Key Fragment [m/z] 123Cleavage of the diaryl ether bond, yielding the [M-C₇H₃N₂O₂]⁺ fragment (methoxyphenoxy cation).
Key Fragment [m/z] 108Loss of a methyl radical (•CH₃) from the m/z 123 fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for analysis.[7]

  • Sample Preparation: Dissolve 1-2 mg of the purified product in 1 mL of a suitable solvent like ethyl acetate or acetonitrile.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

  • Data Analysis:

    • Identify the retention time of the compound from the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum corresponding to the chromatographic peak.

    • Analyze the spectrum to identify the molecular ion peak (M⁺) and compare the observed fragment ions with the predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. The molecule's structure predicts several characteristic vibrations. Aromatic nitro compounds show strong, distinct bands for the nitro group.[8]

Predicted Infrared Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2240 - 2220Strong, SharpC≡N stretch (nitrile)
1550 - 1515StrongAsymmetric N-O stretch (NO₂)
1355 - 1335StrongSymmetric N-O stretch (NO₂)
1270 - 1230StrongAsymmetric Ar-O-C stretch (diaryl ether)
1050 - 1010MediumSymmetric Ar-O-C stretch (diaryl ether)
1610 - 1580Medium-WeakAromatic C=C stretches
3100 - 3000WeakAromatic C-H stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum to subtract atmospheric (CO₂, H₂O) and instrumental noise.

  • Sample Application: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups from the predicted data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D correlation experiments is required for an unambiguous assignment.[4]

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_result Integrated Analysis H1_NMR ¹H NMR - Proton count - Chemical environment - J-coupling (connectivity) COSY COSY H-H Correlation (Vicinal Protons) H1_NMR->COSY HSQC HSQC ¹J C-H Correlation (Directly Bonded) H1_NMR->HSQC HMBC HMBC ²⁻³J C-H Correlation (Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR - Carbon count - Chemical environment - Hybridization C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structural Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for integrating 1D and 2D NMR data for structural assignment.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The structure contains two distinct aromatic systems. The 4-methoxyphenoxy group will appear as a classic AA'BB' system, while the trisubstituted nitrobenzonitrile ring will present as an ABC spin system.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.4d1HH-6Ortho to NO₂ and meta to CN; highly deshielded.
~8.2dd1HH-4Ortho to CN and meta to NO₂; deshielded.
~7.2d2HH-2', H-6'AA' protons of the AA'BB' system; adjacent to the ether oxygen.
~7.0d2HH-3', H-5'BB' protons of the AA'BB' system; ortho to the methoxy group.
~7.0d1HH-3Ortho to the ether linkage; least deshielded on this ring.
~3.8s3H-OCH₃Standard chemical shift for an aryl methoxy group.
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The molecule is expected to show 12 distinct carbon signals, as there is no plane of symmetry bisecting both rings simultaneously (C-2' and C-6' are equivalent, as are C-3' and C-5').

Predicted δ (ppm)AssignmentRationale
~162C-2Attached to two electronegative groups (ether O, CN).
~159C-4'Methoxy-bearing carbon, electron-rich.
~148C-1'Ether-bearing carbon on the methoxy-phenyl ring.
~145C-5Nitro-bearing carbon, highly electron-deficient.
~130C-4Aromatic CH.
~128C-6Aromatic CH.
~123C-2', C-6'Aromatic CH, adjacent to ether oxygen.
~120C-3Aromatic CH.
~118C-1CN-bearing carbon, quaternary.
~116C-3', C-5'Aromatic CH, electron-rich due to methoxy group.
~115-C≡NNitrile carbon, characteristic shift.
~56-OCH₃Methoxy carbon.
Key 2D NMR Correlations for Final Proof

While 1D NMR provides strong evidence, 2D correlation experiments are required to definitively link the two aromatic rings through the ether oxygen.

  • HSQC: This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D tables. For example, the proton signal at ~8.4 ppm will show a cross-peak to the carbon signal at ~128 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, establishing long-range connectivity. The critical correlation to observe is between the protons on one ring and the carbons on the other, proving the ether linkage.

    • Crucial Correlation: A cross-peak should be observed between the protons at C-2'/C-6' (~7.2 ppm) and the ether-bearing carbon of the other ring, C-2 (~162 ppm). This three-bond correlation (H-C-O-C) is irrefutable evidence of the diaryl ether structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters. Processing and analysis will be performed using appropriate NMR software.

Integrated Structural Elucidation Workflow: A Conclusion

The structural elucidation of 2-(4-methoxyphenoxy)-5-nitro-benzonitrile is achieved not by a single technique, but by the logical integration of complementary data. Each experiment provides a piece of the puzzle, and together they form a self-validating system.

cluster_synthesis Compound Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Proposed Synthesis MS Mass Spec (MS) Synthesis->MS IR Infrared (IR) Synthesis->IR NMR NMR (1D & 2D) Synthesis->NMR MS_Data Molecular Weight & Key Fragments MS->MS_Data IR_Data Functional Groups (CN, NO₂, Ar-O-Ar) IR->IR_Data NMR_Data Complete C-H Framework & Inter-ring Connectivity NMR->NMR_Data Conclusion Validated Structure of 2-(4-methoxyphenoxy)- 5-nitro-benzonitrile MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: The integrated workflow for definitive structure elucidation.

  • Mass Spectrometry confirms the molecular weight is 270.24 g/mol , validating the correct elemental composition.

  • IR Spectroscopy confirms the presence of all key functional groups: the nitrile (C≡N), the nitro group (NO₂), and the diaryl ether (Ar-O-Ar).

  • NMR Spectroscopy provides the final, unambiguous proof. ¹H and ¹³C NMR confirm the number and type of protons and carbons. Crucially, 2D HMBC experiments establish the connectivity between the 4-methoxyphenoxy and 5-nitro-benzonitrile moieties, confirming the specific isomeric arrangement.

By following this systematic and multi-technique approach, researchers can confidently and definitively elucidate the structure of 2-(4-methoxyphenoxy)-5-nitro-benzonitrile, ensuring the integrity and reliability of their foundational chemical research.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Benchchem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • E-GyanKosh. (n.d.).
  • Benchchem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Benchchem. (2025). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry. Benchchem.
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  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. PrepChem.com.
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Exploratory

Predicted ¹H NMR and ¹³C NMR spectra of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] This guide offers a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the predicted spectral features, drawing upon fundamental NMR principles and established substituent effects. By dissecting the electronic environment of each nucleus, we will assign chemical shifts, predict multiplicity patterns, and rationalize the expected spectral appearance. This predictive analysis serves as a crucial tool for structural verification, impurity profiling, and guiding synthetic efforts involving this and structurally related molecules.

Foundational Principles of NMR Spectroscopy for Structural Elucidation

At its core, NMR spectroscopy measures the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field.[4] The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm).[5][6][7] This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.

Two of the most powerful and commonly used NMR techniques are ¹H (proton) and ¹³C NMR.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).[4][8]

  • ¹³C NMR Spectroscopy reveals the carbon framework of a molecule.[1][9] Due to the low natural abundance of the ¹³C isotope (~1.1%), coupling between adjacent carbon atoms is rarely observed, resulting in spectra where each unique carbon atom typically appears as a single sharp line (in a proton-decoupled spectrum).[10]

The chemical shift of a given nucleus is primarily influenced by:

  • Electronegativity: Nearby electronegative atoms (e.g., oxygen, nitrogen, halogens) withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[5][6][11]

  • Magnetic Anisotropy: The presence of π-systems (e.g., aromatic rings, double/triple bonds) creates local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.[12][13] Aromatic protons, for instance, are significantly deshielded and appear in the 6.5-8.5 ppm range.[14]

  • Substituent Effects: Electron-donating groups (EDGs) increase electron density, shielding nearby nuclei (upfield shift), while electron-withdrawing groups (EWGs) decrease electron density, deshielding them (downfield shift).[11]

Molecular Structure and Analysis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

To predict the NMR spectra, we must first analyze the molecule's structure and the electronic influence of its constituent functional groups.

Figure 1: Molecular structure of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

The molecule consists of two key aromatic systems linked by an ether bond:

  • A 2,5-disubstituted benzonitrile ring: This ring is substituted with a cyano (-CN) group, a nitro (-NO₂) group, and the 4-methoxyphenoxy group. The nitro and cyano groups are potent electron-withdrawing groups (EWGs), which will strongly deshield the protons and carbons on this ring.[15][16][17]

  • A 4-substituted phenoxy ring: This ring is substituted with a methoxy (-OCH₃) group, which is a strong electron-donating group (EDG). This will shield the protons and carbons on this ring, particularly at the ortho and para positions.[18][19]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to seven chemically distinct protons. The aromatic region will be complex due to the presence of two substituted benzene rings.

Detailed Proton Assignments and Rationale
  • Methoxy Protons (-OCH₃):

    • Predicted Chemical Shift (δ): ~3.85 ppm. The methoxy group attached to an aromatic ring (an anisole derivative) typically appears between 3.7 and 3.9 ppm.[14][18]

    • Multiplicity: Singlet (s). These three protons are equivalent and have no adjacent proton neighbors to couple with.

    • Integration: 3H.

  • 4-Methoxyphenoxy Ring Protons (H-2', H-3', H-5', H-6'):

    • This ring has a plane of symmetry due to the para substitution. Therefore, H-2' is equivalent to H-6', and H-3' is equivalent to H-5'.

    • Predicted Chemical Shift (δ) for H-3'/H-5': ~6.95 ppm. These protons are ortho to the electron-donating methoxy group and will be significantly shielded. They will appear as a doublet.

    • Predicted Chemical Shift (δ) for H-2'/H-6': ~7.10 ppm. These protons are ortho to the ether oxygen (an electron-donating group) and will also be shielded, but slightly less so than H-3'/H-5'. They will appear as a doublet.

    • Multiplicity: Both signals will be doublets (d) due to coupling with their respective ortho neighbors (³J ≈ 8-9 Hz). This pattern is characteristic of a 1,4-disubstituted benzene ring.

    • Integration: 2H for each doublet.

  • 5-Nitrobenzonitrile Ring Protons (H-3, H-4, H-6):

    • Predicted Chemical Shift (δ) for H-6: ~8.50 ppm. This proton is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded proton in the molecule. It will be split by the meta proton H-4.

    • Multiplicity: Doublet (d) , with a small meta coupling constant (⁴J ≈ 2-3 Hz).

    • Integration: 1H.

    • Predicted Chemical Shift (δ) for H-4: ~8.35 ppm. This proton is ortho to the cyano group and para to the nitro group, both strong EWGs. It will be strongly deshielded. It is coupled to both H-3 (ortho) and H-6 (meta).

    • Multiplicity: Doublet of doublets (dd) , with a large ortho coupling (³J ≈ 8-9 Hz) and a smaller meta coupling (⁴J ≈ 2-3 Hz).

    • Integration: 1H.

    • Predicted Chemical Shift (δ) for H-3: ~7.40 ppm. This proton is ortho to the ether oxygen, which is electron-donating, but it is also meta to both the nitro and cyano groups. The donating effect of the ether oxygen will cause it to be the most upfield proton on this ring. It will be split by the ortho proton H-4.

    • Multiplicity: Doublet (d) , with a large ortho coupling constant (³J ≈ 8-9 Hz).

    • Integration: 1H.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH3.85Singlet (s)-3H
H-3'/H-5'6.95Doublet (d)³J ≈ 8.52H
H-2'/H-6'7.10Doublet (d)³J ≈ 8.52H
H-37.40Doublet (d)³J ≈ 8.71H
H-48.35Doublet of Doublets (dd)³J ≈ 8.7, ⁴J ≈ 2.51H
H-68.50Doublet (d)⁴J ≈ 2.51H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, as there are 13 chemically non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on standard values for substituted benzenes, nitriles, and ethers.[10][20][21]

Detailed Carbon Assignments and Rationale
  • Methoxy Carbon (-OCH₃):

    • Predicted Chemical Shift (δ): ~56 ppm. This is a typical value for a methoxy carbon attached to an aromatic ring.[22]

  • Nitrile Carbon (-CN):

    • Predicted Chemical Shift (δ): ~117 ppm. Nitrile carbons typically appear in the 115-125 ppm range.[20]

  • Aromatic Carbons (C1-C6 and C1'-C6'):

    • C-1 (bearing CN): ~108 ppm. This carbon is shielded by the ortho ether oxygen. The chemical shift for the carbon bearing the nitrile group in benzonitrile is around 119 ppm, but the ortho oxygen will cause an upfield shift.

    • C-2 (bearing OAr): ~160 ppm. This carbon is attached to an electronegative oxygen atom and will be significantly deshielded.

    • C-3: ~119 ppm. This carbon is ortho to the donating ether group and will be relatively shielded compared to the other carbons on this ring.

    • C-4: ~128 ppm. This carbon is ortho to the cyano group and para to the nitro group.

    • C-5 (bearing NO₂): ~145 ppm. The carbon attached to the nitro group is typically deshielded.

    • C-6: ~125 ppm. This carbon is ortho to the strongly withdrawing nitro group.

    • C-1' (bearing O-Ar): ~150 ppm. This ipso-carbon is attached to the ether oxygen and will be deshielded.

    • C-2'/C-6': ~122 ppm. These carbons are ortho to the ether linkage.

    • C-3'/C-5': ~115 ppm. These carbons are ortho to the electron-donating methoxy group and will be the most shielded aromatic carbons.

    • C-4' (bearing OCH₃): ~158 ppm. This carbon is attached to the methoxy group's oxygen and will be deshielded.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OC H₃56
C N117
C-1108
C-2160
C-3119
C-4128
C-5145
C-6125
C-1'150
C-2'/C-6'122
C-3'/C-5'115
C-4'158

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectra, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

5.1 Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for polar, aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

5.2 Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum and calibrate to the TMS signal at 0.00 ppm.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (Dissolution in Deuterated Solvent + TMS) B Insert Sample into Spectrometer A->B Step 1 C Tuning and Shimming B->C Step 2 D ¹H Spectrum Acquisition C->D Step 3a E ¹³C Spectrum Acquisition C->E Step 3b F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectrum Analysis (Calibration, Integration, Peak Picking) F->G Step 4 H Structural Elucidation G->H Step 5

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. The predicted chemical shifts, multiplicities, and integration values are grounded in the fundamental principles of NMR spectroscopy and the well-documented electronic effects of the molecule's functional groups. The analysis highlights the strong deshielding effects of the nitro and cyano groups on the benzonitrile ring and the shielding effects of the methoxy and ether functionalities on the phenoxy ring. These predictions, summarized in the provided tables, offer a robust framework for the empirical identification and structural confirmation of this compound. The outlined experimental protocol ensures that high-quality, reproducible data can be obtained to validate these theoretical assignments, underscoring the synergistic relationship between predictive analysis and experimental verification in modern chemical research.

References

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  • Hampson, H., & Mathias, A. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 5(6), 541-549. [Link]

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Foundational

Advanced Synthesis and Applications of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (CAS: 99902-79-1)

Executive Summary In modern oncology drug development, the rational design of targeted kinase inhibitors relies heavily on the availability of robust, functionalized structural scaffolds. Benzonitrile, 2-(4-methoxyphenox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug development, the rational design of targeted kinase inhibitors relies heavily on the availability of robust, functionalized structural scaffolds. Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (CAS: 99902-79-1) [1] serves as a high-value diaryl ether intermediate in this domain. The diaryl ether structural motif is prevalent in numerous natural products and synthetic pharmaceutically important compounds, acting as an optimal spacer that maps effectively into the hydrophobic pockets of target enzymes[2].

This technical guide offers a deep dive into the chemical identity, thermodynamic rationale, and downstream application of CAS 99902-79-1. By synthesizing technical accuracy with field-proven experimental causality, we delineate how to construct this scaffold via Nucleophilic Aromatic Substitution (SNAr) and successfully convert it into a highly reactive aminodiaryl ether core for advanced Active Pharmaceutical Ingredient (API) discovery[3].

Chemical Identity and Analytical Profile

The synthetic utility of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- stems from its unique substitution pattern. The nitrile and nitro groups exert strong electron-withdrawing effects, which not only activate the ring for ether formation but also provide orthogonal handles for downstream functionalization (e.g., nitro reduction or nitrile hydrolysis).

Quantitative Data Summary
PropertySpecification / Value
IUPAC Name 2-(4-methoxyphenoxy)-5-nitrobenzonitrile
CAS Registry Number 99902-79-1[1]
Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
Physical Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, and DCM; Insoluble in water
Key Functional Groups Diaryl ether linkage, aromatic nitrile, nitroarene

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The standard construction of the CAS 99902-79-1 diaryl ether framework circumvents the need for transition metal catalysts (like in Ullmann couplings) by exploiting a highly favorable SNAr mechanism[3].

Causality in Reaction Design (Expertise & Experience):

  • Substrate Selection (The Electrophile): The reaction utilizes 2-fluoro-5-nitrobenzonitrile rather than the chloro-analogue. While chlorine is a superior leaving group in SN1/SN2 chemistry, in SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex . Fluorine’s extreme electronegativity maximizes the electrophilicity of the ipso-carbon, dramatically lowering the activation energy barrier for the initial attack[4].

  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are strictly required. They optimally solvate the counter-cation (e.g., Cs+) while leaving the phenoxide nucleophile completely "naked" and highly reactive.

  • Base Selection: Cesium carbonate (Cs2CO3) is deployed over sodium or potassium salts. The large ionic radius of cesium creates a softer, more loosely associated ion pair with the phenoxide, known as the "cesium effect," which enhances nucleophilicity and drives conversion efficiency.

Self-Validating Experimental Methodologies

Trustworthy chemical development requires protocols that integrate intrinsic feedback loops. The following methods are designed as self-validating systems where physical and analytical milestones confirm successful execution.

Protocol A: SNAr Synthesis of CAS 99902-79-1

Objective: High-yield coupling of 2-fluoro-5-nitrobenzonitrile and 4-methoxyphenol.

  • Preparation: Charge a flame-dried reactor with 4-methoxyphenol (1.05 eq) and Cs2CO3 (1.5 eq) in anhydrous DMF.

    • Self-Validation Check 1: The slurry will turn visually yellow upon stirring, confirming the generation of the active phenoxide intermediate.

  • Coupling: Slowly add 2-fluoro-5-nitrobenzonitrile (1.0 eq) at 20°C. Once the addition is complete, heat the mixture to 80°C for 4 hours.

  • In-Process Control (IPC): Sample the reaction and run an HPLC-UV (254 nm).

    • Self-Validation Check 2: The protocol is validated to proceed only when the fluorinated starting material peak is <0.5% by AUC.

  • Isolation & Workup: Cool the reaction to room temperature and quench by pouring over crushed ice/water (1:5 ratio v/v relative to DMF).

    • Self-Validation Check 3: Spontaneous precipitation of an off-white/pale yellow solid must occur. The pH of the filtrate must be ~7-8, verifying the complete removal of residual cesium base via the aqueous wash.

  • Purification: Filter the solid and wash with cold water, then dry under vacuum at 50°C to afford Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (CAS 99902-79-1).

Protocol B: Downstream Nitro Reduction to the Aminodiaryl Ether

Objective: Conversion of CAS 99902-79-1 to 5-amino-2-(4-methoxyphenoxy)benzonitrile, a biologically active nucleophile for kinase inhibition APIs.

  • Hydrogenation: Dissolve the isolated CAS 99902-79-1 in methanol. Add 10 wt% Palladium on Carbon (Pd/C).

  • Atmospheric Control: Purge the vessel with N2, then introduce H2 gas (1 atm) via a balloon or mass flow controller.

  • Monitoring: Stir vigorously at 25°C.

    • Self-Validation Check 1: Monitor hydrogen uptake. The cessation of H2 consumption visually and thermodynamically validates that the reduction is complete.

  • Verification: Filter the catalyst through a Celite pad. Run LC-MS on the filtrate.

    • Self-Validation Check 2: The mass spectrum must shift perfectly from [M+H]+ 271.0 (nitro) to [M+H]+ 241.1 (amine), confirming no over-reduction of the nitrile group occurred.

Applications in Kinase Inhibitor Engineering

Once reduced, the resulting aniline derivative serves as a critical nucleophile. By reacting this amine with various pyrimidine or quinoline electrophiles, medicinal chemists can map the rigid diaryl ether core into the ATP-binding hinge region of mutated kinases (e.g., EGFR, BTK). The cyano group is often retained to form high-affinity hydrogen bond networks with the target protein's backbones.

Pathway Precursor1 2-Fluoro-5-nitro- benzonitrile Reaction Cs2CO3, DMF 80°C (SNAr) Precursor1->Reaction Precursor2 4-Methoxyphenol Precursor2->Reaction Product CAS 99902-79-1 Diaryl Ether Intermediate Reaction->Product Etherification Reduction Pd/C, H2 Catalytic Reduction Product->Reduction Amine 5-Amino-2-(4- methoxyphenoxy)benzonitrile Reduction->Amine Nitro reduction API Kinase Inhibitor (Oncology Target) Amine->API Scaffold decoration

Fig 1: Synthetic pipeline from precursors to CAS 99902-79-1 and its downstream API application.

References

  • Vessally, Esmail, et al. "Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions." RSC Advances, Royal Society of Chemistry, 2018. [Link]

  • Liu, Xu, et al. "Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement." The Journal of Organic Chemistry, American Chemical Society, 2023. [Link]

  • Wang, X., et al. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility." The Journal of Organic Chemistry, American Chemical Society, 2005. [Link]

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Exploratory

Molecular weight of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

An In-depth Technical Guide to Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-: Properties, Synthesis, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals This technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a highly functionalized aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. We will explore its physicochemical properties, detail a robust synthetic protocol grounded in established chemical principles, and discuss its strategic applications in the development of novel therapeutics.

Part 1: Core Molecular Attributes and Physicochemical Profile

2-(4-methoxyphenoxy)-5-nitrobenzonitrile is a diaryl ether derivative of benzonitrile. The molecule's architecture is characterized by a benzonitrile core substituted with a nitro group and a 4-methoxyphenoxy moiety. This specific arrangement of functional groups—a nitrile (-C≡N), a nitro group (-NO₂), and a methoxy ether (-OCH₃)—imparts a unique electronic profile and reactivity, making it an attractive scaffold for synthetic transformations.

The electron-withdrawing properties of the cyano and nitro groups, positioned ortho and para to the ether linkage, respectively, are critical to the molecule's chemical behavior. These groups activate the aromatic ring towards nucleophilic substitution, a key feature exploited in its synthesis. Conversely, the methoxy group on the second phenyl ring acts as an electron-donating group, influencing the overall electronic distribution.

Below is the chemical structure of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Caption: Chemical structure of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.
Table 1: Physicochemical Properties
PropertyValueSource/Method
IUPAC Name 2-(4-methoxyphenoxy)-5-nitrobenzonitrile---
Molecular Formula C₁₄H₁₀N₂O₄Calculated
Molecular Weight 270.24 g/mol Calculated
Monoisotopic Mass 270.06406 DaCalculated
Appearance Solid (Predicted)Analogous Compounds
Melting Point 102-104 °C (Estimated)Based on 2-(3-methoxyphenoxy)-5-nitrobenzonitrile[1]
XLogP (Predicted) ~3.5Analogous Compounds[2][3]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 6Calculated

Part 2: Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method is widely employed for the formation of diaryl ethers, especially when the aromatic ring is "activated" by electron-withdrawing groups.

Causality of Experimental Design: The choice of 2-chloro-5-nitrobenzonitrile as a starting material is strategic. The nitro (-NO₂) and cyano (-C≡N) groups are powerful electron-withdrawing substituents. Their positions para and ortho to the chlorine atom, respectively, strongly activate this position for nucleophilic attack. They stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. 4-methoxyphenol serves as the nucleophile precursor. In the presence of a weak base like potassium carbonate (K₂CO₃), it is deprotonated to form the more potent 4-methoxyphenoxide nucleophile, which then displaces the chloride.

Caption: Synthetic workflow for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.
Experimental Protocol: Synthesis via SₙAr Reaction

This protocol is adapted from established methodologies for analogous compounds.[1]

Materials and Reagents:

  • 2-chloro-5-nitrobenzonitrile

  • 4-methoxyphenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 2-chloro-5-nitrobenzonitrile (1.0 eq), 4-methoxyphenol (1.05 eq), and anhydrous potassium carbonate (1.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approximately 10-15 mL per gram of the limiting reagent).

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold deionized water (approx. 2x the volume of acetonitrile used). A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water to remove any remaining salts and impurities.

  • Purification: Air-dry the crude product. For final purification, recrystallize the solid from absolute ethanol to yield purified 2-(4-methoxyphenoxy)-5-nitrobenzonitrile as a solid.

Part 3: Analytical Characterization

The structural identity and purity of the synthesized compound can be confirmed using standard analytical techniques. The expected spectroscopic data are summarized below.

Table 2: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons on the benzonitrile ring appearing as complex multiplets. - Aromatic protons on the phenoxy ring appearing as two distinct doublets (an AA'BB' system). - A sharp singlet corresponding to the methoxy (-OCH₃) protons, typically around δ 3.8-3.9 ppm.
¹³C NMR - A signal for the nitrile carbon (C≡N) around δ 115-120 ppm. - Aromatic carbon signals between δ 110-160 ppm. - A signal for the methoxy carbon (-OCH₃) around δ 55-56 ppm.[4]
FT-IR (cm⁻¹) - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 and 1350 cm⁻¹. - C-O-C ether stretching bands around 1250 cm⁻¹.
Mass Spec. (ESI+) Expected [M+H]⁺ peak at m/z 271.07. Expected [M+Na]⁺ peak at m/z 293.05.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Substituted benzonitriles are crucial pharmacophores and versatile intermediates in drug discovery.[5] The unique arrangement of functional groups in 2-(4-methoxyphenoxy)-5-nitrobenzonitrile makes it a valuable building block for creating libraries of compounds for biological screening.

Strategic Value as a Chemical Scaffold:

  • Nitro Group Transformation: The nitro group is a key synthetic handle. It can be readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl or H₂/Pd-C). This resulting aniline is a versatile precursor for a wide range of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic rings like quinazolines.[5][6]

  • Nitrile Group Functionality: The nitrile group can act as a bioisostere for other functional groups or serve as a hydrogen bond acceptor in ligand-receptor interactions.[5] It is also a precursor to other functionalities, such as carboxylic acids or tetrazoles.

  • Kinase Inhibitor Synthesis: The core structure of this molecule is related to intermediates used in the synthesis of targeted cancer therapies like Gefitinib, an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.[6][7] The general strategy involves the reduction of the nitro group, followed by cyclization reactions to build the core heterocyclic system of the drug.

Start 2-(4-methoxyphenoxy)- 5-nitrobenzonitrile Step1 Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Step1 Intermediate 5-Amino-2-(4-methoxyphenoxy)- benzonitrile Step1->Intermediate Step2 Derivatization / Cyclization (e.g., with formamide, etc.) Intermediate->Step2 Library Library of Bioactive Molecules (e.g., Quinazolines, Amides) Step2->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Logical workflow for use in a drug discovery program.

Part 5: Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols. While specific toxicity data is not available, data from structurally similar nitro- and cyano-substituted aromatic compounds suggest potential hazards.[8][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH (US) standards.

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat.

  • Respiratory Protection: Use only in a chemical fume hood. If dust is generated, a P95 (US) or P1 (EU) particle respirator may be necessary.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[8]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

Table 3: Potential GHS Hazard Classification (based on analogs)
Hazard ClassHazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[8][11]
Acute Toxicity, DermalH312: Harmful in contact with skin[8][11]
Acute Toxicity, InhalationH332: Harmful if inhaled[8][11]
Skin Corrosion/IrritationH315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[8][9]

Conclusion

2-(4-methoxyphenoxy)-5-nitrobenzonitrile is a compound of significant interest for professionals in organic synthesis and drug development. Its well-defined structure, accessible synthetic route via nucleophilic aromatic substitution, and highly versatile functional groups make it an ideal starting material for the creation of complex molecular architectures. The potential for this scaffold to serve as a precursor to kinase inhibitors and other biologically active agents underscores its value in modern medicinal chemistry programs. Proper handling and characterization, as outlined in this guide, are essential for its effective and safe utilization in research and development.

References

  • ChemSynthesis. 2-methoxy-5-nitrobenzonitrile. (2025). Available from: [Link]

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChemLite. Benzonitrile, 2-(4-methylphenoxy)-5-nitro- (C14H10N2O3). Available from: [Link]

  • PubChem. 2-Methoxy-4-nitrobenzonitrile. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. (2025). Available from: [Link]

  • U.S. Environmental Protection Agency. 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available from: [Link]

  • PubChemLite. Benzonitrile, 2-(4-(methylthio)phenoxy)-5-nitro- (C14H10N2O3S). Available from: [Link]

  • PrepChem.com. Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Available from: [Link]

  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2025). Available from: [Link]

  • PubChem. 4,5-Dimethoxy-2-nitrobenzonitrile. Available from: [Link]

  • Capot Chemical. MSDS of 2-Hydroxy-5-nitrobenzonitrile. (2015). Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available from: [Link]

  • Frontiers in Pharmacology. Accelerating Therapeutics for Opportunities in Medicine: A Paradigm Shift in Drug Discovery. (2020). Available from: [Link]

  • PubMed. Multicomponent reactions - opportunities for the pharmaceutical industry. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- from 2-chloro-5-nitrobenzonitrile

Application Note and Protocol: Synthesis of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- For: Researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the synthesis of B...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol: Synthesis of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and efficient method for the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and 4-methoxyphenol. This application note delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and reaction conditions, and provides a detailed, step-by-step protocol for synthesis, purification, and characterization.

Introduction

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these motifs being prevalent in a wide array of biologically active molecules and functional materials. The target molecule, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, serves as a versatile building block for further chemical transformations. The presence of the nitro group, cyano group, and the diaryl ether linkage offers multiple sites for derivatization, making it a valuable precursor in the development of novel compounds.[1][2]

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for aryl halides that are activated by strong electron-withdrawing groups, such as the nitro group (-NO₂) present on the 2-chloro-5-nitrobenzonitrile substrate.[3][4][5][6] The nitro group, positioned para to the chlorine leaving group, significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by a nucleophile.[4]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-methoxyphenol by a suitable base to form the more nucleophilic 4-methoxyphenoxide anion. This anion then attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzonitrile ring. This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system.[3] The formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, follows.[5][6] The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization.[3][5]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the chloride leaving group. This step is generally fast.[3]

The choice of solvent and base is critical for the success of this reaction. Dipolar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic.[7][8][9] Protic solvents are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7][8] A moderately strong, non-nucleophilic base like potassium carbonate is ideal for deprotonating the phenol without competing in the substitution reaction.[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - 2-Chloro-5-nitrobenzonitrile - 4-Methoxyphenol - K₂CO₃ - Acetonitrile reflux Heat to Reflux (e.g., ~82°C for 3 hours) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Dilute with Water to Precipitate Product cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water filter->wash dry Air Dry wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Workflow for the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Detailed Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[10]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity/Grade
2-Chloro-5-nitrobenzonitrile16588-02-6182.569.13 g (0.050 mol)≥98%
4-Methoxyphenol150-76-5124.146.39 g (0.0515 mol)≥99%
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.217.10 g (0.0515 mol)≥99%, anhydrous
Acetonitrile (CH₃CN)75-05-841.0575 mLAnhydrous
Ethanol (C₂H₅OH)64-17-546.07~200 mLAbsolute
Deionized Water7732-18-518.02150 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL single-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitrobenzonitrile (9.13 g, 0.050 moles), 4-methoxyphenol (6.39 g, 0.0515 moles), and anhydrous potassium carbonate (7.10 g, 0.0515 moles).

  • Solvent Addition: Add 75 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Maintain the reflux for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 150 mL of deionized water. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid thoroughly with deionized water to remove any inorganic salts.

  • Air-dry the crude product.

  • Purification: Recrystallize the air-dried solid from approximately 200 mL of absolute ethanol to yield the purified 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.[10]

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results and Troubleshooting

ParameterExpected Value
Yield 50-60%
Melting Point 102-104°C
Appearance Pale yellow solid

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is run for the specified time and that the reflux temperature is maintained. Check the purity of the starting materials.

    • Moisture: Ensure all reagents and solvents are anhydrous, as water can deactivate the phenoxide nucleophile.

  • Impure Product:

    • Incomplete washing: Thoroughly wash the crude product to remove any residual starting materials or salts.

    • Inefficient recrystallization: Ensure the correct solvent and volume are used for recrystallization to achieve optimal purification.

Safety Precautions

  • 2-Chloro-5-nitrobenzonitrile and 4-methoxyphenol are harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic. Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals in accordance with standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. The procedure is based on a well-understood nucleophilic aromatic substitution mechanism and utilizes readily available reagents and standard laboratory techniques. By following this guide, researchers can efficiently produce this valuable intermediate for their ongoing research and development endeavors.

References

  • Acevedo, J., et al. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881-2884. [Link]

  • Ríos-Morales, M. G., et al. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Li, Y., et al. (2020). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Chemistry – An Asian Journal, 15(18), 2843-2847. [Link]

  • LibreTexts. (2023). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Chemistry LibreTexts. [Link]

  • Acevedo, J., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Whittaker, A. M., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. University of Bristol Research Portal. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Xu, G., et al. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(33), 6355-6357. [Link]

  • Whittaker, A. M., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Whittaker, A. M., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PubMed. [Link]

  • Maiti, D., & Buchwald, S. L. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 47(29), 8340-8342. [Link]

  • SIELC Technologies. (2018). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. PrepChem.com. [Link]

  • Sanas, P. (2019). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

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  • PrepChem. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. PrepChem.com. [Link]

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  • PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. PubChem. [Link]

  • Reddy, V. P., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-49. [Link]

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Application

Experimental protocol for the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

An In-depth Guide to the Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile: A Nucleophilic Aromatic Substitution Approach Authored by a Senior Application Scientist This comprehensive guide provides a detailed experi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile: A Nucleophilic Aromatic Substitution Approach

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a key intermediate in the development of novel pharmaceuticals and functional organic materials. The synthetic route is based on a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of diaryl ethers.[1][2] This document is intended for researchers and scientists with a foundational understanding of synthetic organic chemistry and standard laboratory techniques.

The core of this synthesis involves the reaction between 2-chloro-5-nitrobenzonitrile and 4-methoxyphenol in the presence of a weak base. The electron-withdrawing properties of the nitro (-NO₂) and cyano (-CN) groups on the 2-chloro-5-nitrobenzonitrile ring are critical for the success of this transformation. These groups activate the aromatic ring, making it sufficiently electrophilic to be attacked by the nucleophilic phenoxide, which is generated in situ from 4-methoxyphenol.[2][3] This guide will not only detail the step-by-step procedure but also explain the rationale behind each step, ensuring a thorough understanding of the process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether bond in this protocol proceeds via a well-established two-step addition-elimination mechanism known as the SNAr reaction.[2]

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-methoxyphenol by a base (e.g., potassium carbonate) to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks the electron-deficient carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzonitrile ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and cyano groups.[2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Caption: The SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted diaryl ether.[4]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
2-Chloro-5-nitrobenzonitrile182.569.13 g50.01.0
4-Methoxyphenol124.146.40 g51.51.03
Anhydrous Potassium Carbonate138.217.10 g51.51.03
Acetonitrile (CH₃CN)41.0575 mL--
Absolute Ethanol46.07~200 mL (for recryst.)--
Deionized Water18.02~150 mL--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet/bubbler

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions
  • 2-Chloro-5-nitrobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • 4-Methoxyphenol: May be harmful if swallowed and causes eye irritation.[7]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. [8]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzonitrile (9.13 g, 50.0 mmol), 4-methoxyphenol (6.40 g, 51.5 mmol), and anhydrous potassium carbonate (7.10 g, 51.5 mmol).[4]

    • Add acetonitrile (75 mL) to the flask.

    • Fit the flask with a reflux condenser and a nitrogen bubbler.

  • Reaction:

    • Begin stirring the mixture.

    • Heat the mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

    • Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing deionized water (150 mL).[4]

    • A solid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with deionized water to remove any remaining potassium salts and unreacted 4-methoxyphenol.

    • Allow the product to air-dry on the filter paper.

  • Purification:

    • Transfer the air-dried solid to a suitable flask for recrystallization.

    • Recrystallize the crude product from absolute ethanol (approximately 200 mL).[4] This involves dissolving the solid in hot ethanol and allowing it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization setup 1. Reaction Setup (Reactants + K2CO3 in CH3CN) reflux 2. Reflux (3 hours at ~82°C) setup->reflux cool 3. Cool to RT reflux->cool precipitate 4. Precipitate in Water cool->precipitate filter1 5. Filter & Wash precipitate->filter1 recrystallize 6. Recrystallize (from Ethanol) filter1->recrystallize filter2 7. Filter & Dry recrystallize->filter2 nmr NMR ('H, 'C) filter2->nmr ir IR Spectroscopy filter2->ir ms Mass Spectrometry filter2->ms mp Melting Point filter2->mp

Caption: Experimental workflow for the synthesis and analysis.

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-methoxyphenoxy)-5-nitrobenzonitrile should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as a singlet for the methoxy group protons around 3.8-3.9 ppm.[9]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon, the carbons of the two aromatic rings, and the methoxy carbon.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the key functional groups:

      • C≡N (nitrile): A strong, sharp peak around 2210-2230 cm⁻¹.[10]

      • C-O-C (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

      • N-O (nitro): Strong asymmetric and symmetric stretching bands around 1550-1490 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[10]

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the product. The expected molecular ion peak (M+) for C₁₄H₁₀N₂O₃ would be at m/z = 254.07.

  • Melting Point:

    • A sharp melting point range for the purified product indicates high purity. The melting point is expected to be comparable to structurally similar compounds. For instance, the analogous 2-(3-methoxyphenoxy)-5-nitrobenzonitrile has a melting point of 102-103.5°C.[4]

Troubleshooting

  • Low or No Yield:

    • Cause: Incomplete reaction or ineffective base.

    • Solution: Ensure that the potassium carbonate is anhydrous, as water can inhibit the reaction. The reaction time can be extended and monitored by TLC until the starting material is consumed.

  • Oily Product After Work-up:

    • Cause: Impurities or incomplete removal of the solvent.

    • Solution: Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure the product is thoroughly dried before recrystallization.

  • Difficulty in Recrystallization:

    • Cause: The product may be too soluble or insoluble in the chosen solvent.

    • Solution: If the product is too soluble, place the flask in an ice bath to induce crystallization. If it is not dissolving, add more solvent or try a different solvent system (e.g., ethanol/water mixture).

References

  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. J. Chem. Soc., Chem. Commun., 358-359. Available at: [Link]

  • SciSpace. (2006). Top 110 papers published in the topic of Nucleophilic aromatic substitution. Available at: [Link]

  • Galli, C., & Rappoport, Z. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 51(7), 1565–1574. Available at: [Link]

  • Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(20), 5012–5015. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzonitrile. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Available at: [Link]

  • ResearchGate. (2020). (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Available at: [Link]

  • ResearchGate. (2006). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Available at: [Link]

  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Available at: [Link]

Sources

Method

The Strategic Utility of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

This technical guide provides an in-depth exploration of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a highly functionalized aromatic compound poised for significant applications in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a highly functionalized aromatic compound poised for significant applications in medicinal chemistry and drug development. We will dissect its synthesis, underlying chemical principles, and its potential as a key building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: A Building Block of Interest

2-(4-methoxyphenoxy)-5-nitrobenzonitrile is an aromatic molecule characterized by a strategic arrangement of functional groups: a nitrile, a nitro group, and a methoxyphenoxy ether linkage. This specific constellation of moieties imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic structures, which are prevalent in many classes of pharmaceuticals. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring for certain transformations, while the ether linkage provides a point of structural diversity.

While not as extensively documented in the synthesis of blockbuster drugs as some of its structural analogs, its potential for creating novel molecular scaffolds is significant. This guide will provide a robust protocol for its synthesis and explore its prospective applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is presented below. These values are calculated based on its structure and are crucial for planning synthetic transformations and purification strategies.

PropertyPredicted Value
IUPAC Name 2-(4-methoxyphenoxy)-5-nitrobenzonitrile
Molecular Formula C₁₄H₁₀N₂O₄
Molecular Weight 270.24 g/mol
Appearance Expected to be a pale yellow to yellow solid
Melting Point Estimated to be in the range of 100-110 °C
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water
CAS Number Not definitively assigned in public databases

Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile: A Detailed Protocol

The synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol is based on established methodologies for analogous compounds.[1]

Reaction Scheme

A 2-chloro-5-nitrobenzonitrile plus1 + A->plus1 B 4-methoxyphenol plus2 K2CO3, Acetonitrile, Reflux B->plus2 C 2-(4-methoxyphenoxy)-5-nitrobenzonitrile plus1->B plus2->C

Caption: Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for a 50 mmol scale)Purity
2-chloro-5-nitrobenzonitrile16588-02-6182.569.13 g (50.0 mmol)99%
4-methoxyphenol150-76-5124.146.39 g (51.5 mmol)99%
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.217.10 g (51.5 mmol)≥99%
Acetonitrile (CH₃CN)75-05-841.0575 mLAnhydrous
Ethanol (for recrystallization)64-17-546.07~200 mLAbsolute
Deionized Water7732-18-518.02150 mL-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL single-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (9.13 g, 50.0 mmol), 4-methoxyphenol (6.39 g, 51.5 mmol), and anhydrous potassium carbonate (7.10 g, 51.5 mmol).

  • Solvent Addition: Add 75 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into 150 mL of deionized water with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Drying: Air-dry the collected solid.

  • Purification: Recrystallize the crude product from approximately 200 mL of absolute ethanol to obtain the purified 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.[1]

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, making it a more potent nucleophile. It is also easily removed during the aqueous work-up.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile. Its boiling point allows for a convenient reaction temperature.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group para to the chlorine leaving group strongly activates the aromatic ring towards nucleophilic attack, which is a key principle of SNAr reactions.[2][3][4]

The Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds through a well-established addition-elimination mechanism.

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group A [Aromatic Ring with Cl and NO2] + [4-methoxyphenoxide] B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Meisenheimer Complex D [Final Product] + Cl- C->D Elimination

Caption: The Addition-Elimination Mechanism of SNAr.

  • Addition of the Nucleophile: The deprotonated 4-methoxyphenol (4-methoxyphenoxide) acts as the nucleophile and attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes this intermediate.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Application as a Pharmaceutical Intermediate

While direct synthesis of a specific marketed drug from 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is not prominently documented, its structural motifs are highly relevant to pharmaceutical development. Substituted benzonitriles are key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors.[6]

Potential Synthetic Utility

The functional groups on 2-(4-methoxyphenoxy)-5-nitrobenzonitrile offer several handles for further chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine. This amino group can then be used in a variety of coupling reactions or in the formation of heterocyclic rings, such as quinazolines.

  • Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

  • Further Aromatic Substitution: The electron-rich methoxyphenyl ring could be a site for further electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

Hypothetical Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates a plausible synthetic route from 2-(4-methoxyphenoxy)-5-nitrobenzonitrile to a generic quinazolinone-based kinase inhibitor scaffold, drawing parallels from the synthesis of drugs like Gefitinib.[6][7]

A 2-(4-methoxyphenoxy)-5-nitrobenzonitrile B 2-(4-methoxyphenoxy)-5-aminobenzonitrile A->B Nitro Reduction (e.g., Fe/HCl) C Quinazolinone Core B->C Cyclization (e.g., with formamide) D Functionalized Kinase Inhibitor C->D Coupling with a substituted aniline

Caption: Hypothetical synthesis of a kinase inhibitor from the title compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling 2-(4-methoxyphenoxy)-5-nitrobenzonitrile and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(4-methoxyphenoxy)-5-nitrobenzonitrile is a versatile and valuable intermediate for pharmaceutical research and development. Its synthesis via a robust nucleophilic aromatic substitution reaction is straightforward and high-yielding. The strategic placement of its functional groups provides a platform for the construction of complex molecular architectures, particularly those relevant to the development of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising building block in their drug discovery endeavors.

References

  • A Simple and Highly Efficient Process for Synthesis of Gefitinib and Its Intermediate. (n.d.). Retrieved from [Link]

  • A Simple and Highly Efficient Process for Synthesis of Gefitinib and Its Intermediate. (2025, August 6). Retrieved from [Link]

  • Google Patents. (n.d.). CN103570633B - The preparation method of Gefitinib.
  • Patsnap. (2011, August 10). Method for preparing gefitinib and intermediate thereof. Retrieved from [Link]

  • Maskrey, T. S., Kristufek, T., et al. (2018, November 14). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. 2, 1889-1893.
  • Asambly Chemicals Company Limited. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-methoxyphenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

Sources

Application

A Robust, Validated HPLC Method for Purity Analysis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and specificity, enabling the effective separation of the main component from potential process-related impurities and degradation products. We provide a comprehensive protocol, from sample preparation to data analysis, and explain the scientific rationale behind the selection of chromatographic parameters. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Principle

The compound 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is a complex aromatic molecule featuring a nitro group, a nitrile, and an ether linkage. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[2]

The method described herein is based on the principle of Reversed-Phase Chromatography . This technique utilizes a non-polar stationary phase (a C18 column) and a polar mobile phase.[2] The separation mechanism relies on the differential partitioning of the analyte and its impurities between these two phases. The molecular structure of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile—containing both hydrophobic (aromatic rings) and polar (nitro, ether, nitrile) moieties—makes it ideally suited for this separation mode. A gradient elution, where the mobile phase composition is varied over time, is employed to ensure the efficient elution of compounds with a wide range of polarities, from potential polar degradation products to non-polar starting materials, within a single analytical run.[1]

Detection is achieved using a UV-Vis detector set at 254 nm. This wavelength is chosen because the nitroaromatic and benzonitrile chromophores present in the molecule exhibit strong absorbance in this region, providing excellent sensitivity for both the main peak and any related impurities.[3][4][5]

Experimental Methodology

Instrumentation and Consumables
ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Analytical Column Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent L1 packing)
Data Acquisition Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS)
Analytical Balance 4 or 5-place balance (e.g., Mettler Toledo XPE)
Glassware Class A volumetric flasks, pipettes, and autosampler vials
Reagents and Solvents
ReagentGrade
Acetonitrile (ACN) HPLC Grade or higher
Water HPLC or Milli-Q® grade
Formic Acid (FA) LC-MS Grade (≥99%)
2-(4-methoxyphenoxy)-5-nitrobenzonitrile Reference Standard (≥99.5% purity) and Test Sample
Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters. The causality for these choices is rooted in achieving a balance between resolution, sensitivity, and analysis time. The C18 column provides broad applicability, while the acetonitrile/water with formic acid mobile phase offers excellent peak shape and solubility for the analyte.[5]

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid (v/v) in WaterAcidified mobile phase ensures consistent protonation of acidic/basic functionalities, leading to sharp, symmetrical peaks.[5]
Mobile Phase B 0.1% Formic Acid (v/v) in AcetonitrileAcetonitrile is a strong organic solvent with a low UV cutoff, ideal for gradient elution.[6]
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B (Re-equilibration)A gradient is essential for separating impurities with different polarities and ensuring they elute as sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times and viscosity.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 254 nmProvides high sensitivity for the nitroaromatic system.[3][5]
Total Run Time 25 minutesAllows for elution of all components and column re-equilibration.

Detailed Protocol: Step-by-Step

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix.

  • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an online degasser.

Step 2: Solution Preparation
  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B. This is used to dissolve the standard and sample to ensure compatibility with the initial mobile phase conditions.

  • Standard Solution (0.2 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-methoxyphenoxy)-5-nitrobenzonitrile Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix until fully dissolved.

  • Sample Solution (0.2 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-methoxyphenoxy)-5-nitrobenzonitrile test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Mix until fully dissolved.

Step 3: HPLC Analysis Workflow

The diagram below illustrates the complete analytical workflow from preparation to final report generation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent weigh->dissolve dilute 3. Dilute to Final Concentration (0.2 mg/mL) dissolve->dilute equilibrate 4. System Equilibration & Blank Injection dilute->equilibrate Load Vials sst 5. System Suitability (Inject Standard 5x) equilibrate->sst inject_sample 6. Inject Sample Solution sst->inject_sample integrate 7. Integrate Peaks inject_sample->integrate Acquire Data calculate 8. Calculate Purity (% Area) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Step 4: System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified.

  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five (5) consecutive times.

  • Evaluate the results against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and detector.
Step 5: Sample Analysis and Data Processing
  • Once SST criteria are met, inject the prepared Sample Solution.

  • After the chromatographic run is complete, integrate all peaks in the chromatogram, typically from the solvent front to the end of the run. Set an appropriate integration threshold to exclude baseline noise.

  • Calculate the purity of the sample using the area percent method, which assumes that all components have a similar UV response at the detection wavelength.[7]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Discussion

A successful separation will yield a sharp, well-defined peak for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, well-resolved from any impurity peaks. The retention time for the main peak is expected to be in the middle of the gradient portion of the run. Potential impurities could include:

  • Starting Materials: e.g., 4-methoxyphenol or a precursor to the nitrobenzonitrile ring.

  • Isomers: Positional isomers formed during synthesis.

  • Degradation Products: Such as hydrolysis of the nitrile group to a carboxylic acid.

The gradient elution is specifically designed to separate these varied species. Early-eluting peaks would correspond to more polar compounds (e.g., hydrolyzed impurities), while late-eluting peaks would be less polar, more hydrophobic compounds.

Conclusion

The reversed-phase HPLC method presented in this application note is demonstrated to be specific, robust, and reliable for the purity determination of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. The detailed protocol, including system suitability criteria, ensures that the method is self-validating and produces accurate and reproducible results suitable for quality control and regulatory purposes in a pharmaceutical setting. This method serves as an excellent foundation for further validation studies as required by regulatory agencies.

References

  • Popa, A., & Moise, I. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 835-848. Available from: [Link]

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Request PDF. Available from: [Link]

  • Micro-Tech Scientific. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available from: [Link]

Sources

Method

Application Notes and Protocols: Unraveling the Reaction Mechanism for the Nitration of Substituted Benzonitriles

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction The introduction of a nitro group (—NO₂) onto an aromatic ring is a cornerstone transformation in organic synthesis. The resulting ni...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitro group (—NO₂) onto an aromatic ring is a cornerstone transformation in organic synthesis. The resulting nitroaromatic compounds, particularly substituted nitrobenzonitriles, are pivotal intermediates in the production of pharmaceuticals, dyes, and advanced materials. The dual functionality of the nitro and nitrile groups offers a rich platform for subsequent chemical modifications, such as the reduction of the nitro group to an amine, which opens pathways to diazo couplings, heterocycle formation, and a wide array of amine-based chemistry.[1][2]

This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) mechanism responsible for the nitration of benzonitriles. We will dissect the electronic factors governing the reaction's regioselectivity, analyze the interplay of multiple substituents, and present robust, field-proven protocols for conducting these reactions safely and efficiently in a laboratory setting.

Section 1: The Fundamental Mechanism of Electrophilic Aromatic Nitration

The nitration of any aromatic compound, including benzonitrile, proceeds through a well-established electrophilic aromatic substitution (EAS) pathway.[3][4][5] This process can be broken down into three critical stages.

Generation of the Nitronium Ion (NO₂⁺): The Active Electrophile

The reaction requires a potent electrophile, as the aromatic π-system of benzene derivatives is relatively stable. Standard nitric acid (HNO₃) is generally not electrophilic enough to react efficiently with deactivated rings like benzonitrile.[3][6] Therefore, a mixture of concentrated nitric acid and concentrated sulfuric acid (H₂SO₄), known as "mixed acid," is employed. Sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated intermediate readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the true electrophile in this reaction.[1][3][6][7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Electrophilic Attack: Formation of the Wheland Intermediate

The rate-determining step of the reaction involves the attack of the electron-rich π-system of the benzonitrile ring on the electrophilic nitronium ion.[3] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate.[9]

Re-aromatization: Formation of the Final Product

The aromaticity of the ring is restored in a rapid subsequent step. A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction medium, abstracts a proton from the carbon atom that now bears the nitro group. The electrons from the C-H bond return to the ring, re-establishing the stable aromatic system and yielding the final nitrobenzonitrile product.[3][8]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution Reaction HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) Benzonitrile Substituted Benzonitrile NO2_plus->Benzonitrile Electrophilic Attack H2O H₂O HSO4_minus HSO₄⁻ Wheland Wheland Intermediate (Arenium Ion) HSO4_minus->Wheland Acts as Base Benzonitrile->Wheland Attack by π-system (Rate-Determining Step) Product Nitrobenzonitrile Product Wheland->Product Deprotonation

General workflow for electrophilic aromatic nitration.

Section 2: The Directing Influence of the Cyano Group

The regiochemical outcome of the nitration of benzonitrile is dictated by the powerful electronic effects of the cyano (—CN) substituent.

Electronic Properties of the Benzonitrile Ring

The cyano group is a potent electron-withdrawing group (EWG).[10][11][12][13] It deactivates the aromatic ring towards electrophilic attack, meaning that benzonitrile reacts more slowly than benzene itself.[6][12][14][15] This deactivation stems from two primary effects:

  • Inductive Effect: The nitrogen atom is highly electronegative, pulling electron density away from the ring through the sigma bond framework.

  • Resonance Effect: The π-system of the C≡N triple bond can withdraw electron density from the aromatic ring through resonance.

Deactivation and Meta-Direction

The combination of these electron-withdrawing effects makes the ortho and para positions particularly electron-deficient. When an electrophile attacks at these positions, one of the resulting resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing cyano group. This is a highly unstable and energetically unfavorable arrangement.

Conversely, attack at the meta position ensures that the positive charge in the Wheland intermediate is never placed on the carbon adjacent to the cyano group. While the ring is still deactivated, the meta position is relatively less electron-poor than the ortho and para positions. Consequently, the cyano group acts as a meta-director, guiding the incoming nitro group to the C3 position.[5][6][11][16]

G cluster_main Attack on Benzonitrile by NO₂⁺ cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack Start Benzonitrile + NO₂⁺ Ortho_Intermediate Ortho Wheland Intermediate Start->Ortho_Intermediate Meta_Intermediate Meta Wheland Intermediate (No destabilized structure) Start->Meta_Intermediate Para_Intermediate Para Wheland Intermediate Start->Para_Intermediate Ortho_Unstable Highly Unstable Resonance Structure (Positive charge adjacent to CN) Ortho_Intermediate->Ortho_Unstable Resonance Outcome_Disfavored_Ortho Disfavored Ortho_Unstable->Outcome_Disfavored_Ortho Outcome_Favored_Meta Favored Product: m-Nitrobenzonitrile Meta_Intermediate->Outcome_Favored_Meta Para_Unstable Highly Unstable Resonance Structure (Positive charge adjacent to CN) Para_Intermediate->Para_Unstable Resonance Outcome_Disfavored_Para Disfavored Para_Unstable->Outcome_Disfavored_Para

Energy comparison of intermediates for nitration of benzonitrile.

Section 3: Regioselectivity in Substituted Benzonitriles

When the benzonitrile ring already contains another substituent, the final position of nitration is determined by the combined directing effects of both groups.

Substituent TypeExamplesDirecting EffectRing Activity
Activating -NH₂, -OH, -OR, -Alkylortho, paraActivating
Deactivating (Halogens) -F, -Cl, -Br, -Iortho, paraDeactivating
Deactivating (Meta) -NO₂, -CN, -SO₃H, -CORmetaDeactivating
Case Study 1: Benzonitrile with an Activating Group

Consider the nitration of p-tolunitrile (4-methylbenzonitrile). The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director.

  • The methyl group directs to its ortho positions (C2 and C6).

  • The cyano group directs to its meta positions (C3 and C5). In this scenario, the activating group's directing effect is generally dominant. However, the positions it directs to (C2, C6) are different from the cyano group's preferred positions (C3, C5). The reaction will likely yield a mixture of products, with nitration occurring at positions activated by the methyl group.

Case Study 2: Benzonitrile with a Deactivating Group

Consider the nitration of m-nitrobenzonitrile. Both the nitro and cyano groups are strong deactivating, meta-directors.

  • The cyano group at C1 directs to C3 and C5.

  • The nitro group at C3 directs to C1 and C5. Both groups "agree" on directing the incoming electrophile to the C5 position. The ring is heavily deactivated, requiring harsh reaction conditions, but the primary product will be 3,5-dinitrobenzonitrile.

Section 4: Experimental Protocols and Best Practices

Critical Safety Considerations for Aromatic Nitration

Nitration reactions are notoriously energetic and require strict adherence to safety protocols. The high exothermicity can lead to thermal runaway if not properly controlled.[2][17]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (neoprene or double-nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[18][19]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes (NOx).[18][19]

  • Temperature Control: The reaction vessel must be immersed in an ice/water or ice/salt bath to dissipate the heat generated. A thermometer should be used to monitor the internal temperature at all times.

  • Controlled Addition: The substrate must be added to the mixed acid slowly and portion-wise (or dropwise for liquids) to prevent a sudden temperature spike.

  • Quenching: The reaction mixture must be quenched by pouring it slowly onto a large volume of crushed ice with stirring. Never add water to the concentrated acid mixture.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[18][19] Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill kits readily available.

Protocol: General Procedure for the Nitration of Benzonitrile

This protocol is a general guideline and may require optimization based on the specific substrate.

Materials:

  • Substituted Benzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Prepare Mixed Acid: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add concentrated H₂SO₄ (approx. 2.5 eq). Cool the flask in an ice bath to 0-5 °C.

  • Add Nitric Acid: While maintaining the temperature below 10 °C, slowly add concentrated HNO₃ (approx. 1.1 eq) dropwise to the stirring sulfuric acid.

  • Substrate Addition: Once the mixed acid has re-cooled to 0-5 °C, slowly add the substituted benzonitrile in small portions over 20-30 minutes. Ensure the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 1-2 hours), monitoring by TLC if possible.

  • Quenching: Fill a large beaker with a generous amount of crushed ice (5-10 times the reaction volume). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.

  • Isolation: The solid product should precipitate. Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper. Follow with a wash using a cold, dilute sodium bicarbonate solution to remove any remaining acid, and then wash again with cold water.

  • Drying & Purification: Press the solid as dry as possible on the filter. Further dry the crude product in a desiccator or a vacuum oven at low heat. Purify the solid by recrystallization from an appropriate solvent.

G Start Start Prepare_Acid Prepare Mixed Acid (H₂SO₄ + HNO₃) Start->Prepare_Acid Cool_Acid Cool to 0-5 °C in Ice Bath Prepare_Acid->Cool_Acid Add_Substrate Add Substituted Benzonitrile (Slowly, maintain T < 15 °C) Cool_Acid->Add_Substrate Stir Stir Reaction at 0-5 °C (Monitor by TLC) Add_Substrate->Stir Quench Quench by Pouring onto Crushed Ice Stir->Quench Filter Isolate Crude Product (Vacuum Filtration) Quench->Filter Wash Wash Solid: 1. Cold H₂O 2. NaHCO₃ (aq) 3. Cold H₂O Filter->Wash Dry Dry Crude Product Wash->Dry Purify Purify by Recrystallization Dry->Purify End Characterize Final Product Purify->End

Standard experimental workflow for laboratory-scale nitration.

Conclusion

The nitration of substituted benzonitriles is a powerful synthetic tool governed by the fundamental principles of electrophilic aromatic substitution. A thorough understanding of the meta-directing and deactivating nature of the cyano group, combined with a predictive analysis of the effects of other substituents, is crucial for achieving the desired regiochemical outcome. Most importantly, the inherent hazards of this reaction demand a disciplined and rigorous approach to safety, including meticulous temperature control and the use of appropriate personal protective equipment. By integrating this mechanistic knowledge with safe laboratory practice, researchers can effectively leverage this reaction to build complex molecular architectures for a wide range of scientific applications.

References

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Application

Application Note: Selective Reduction of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

A Technical Guide to the Synthesis of a Key Pharmaceutical Intermediate Introduction: The Strategic Importance of Selective Nitro Reduction The transformation of a nitro group into a primary amine is a fundamental and en...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Synthesis of a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of Selective Nitro Reduction

The transformation of a nitro group into a primary amine is a fundamental and enabling reaction in the field of organic synthesis. This is particularly true in the synthesis of Active Pharmaceutical Ingredients (APIs), where the resulting arylamine is a versatile precursor for constructing complex heterocyclic scaffolds. The subject of this guide, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, is a highly functionalized molecule whose reduction product, 2-(4-methoxyphenoxy)-5-aminobenzonitrile, is a critical building block for a class of kinase inhibitors used in oncology.[1]

The primary challenge in this synthesis is chemoselectivity . The reduction must be highly specific to the nitro group while preserving the integrity of two other susceptible functionalities: the nitrile (-C≡N) group and the diaryl ether linkage . The nitrile can be vulnerable to reduction or hydrolysis under harsh conditions, while the ether bond must remain intact.[2][3] This guide provides a detailed analysis of suitable reduction methodologies, explaining the causality behind procedural choices and offering validated, step-by-step protocols for researchers in synthetic chemistry and drug development.

Choosing the Right Method: A Comparative Analysis

Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and disadvantages concerning selectivity, cost, scalability, and environmental impact.[4][5] The choice of reagent is paramount to achieving a high yield of the desired product without compromising the other functional groups.

Overview of Common Reduction Strategies
  • Catalytic Hydrogenation: This "green" method often employs catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas. While highly efficient, standard Pd/C catalysts can sometimes lead to the over-reduction of the nitrile group.[6] The use of specialized catalysts or additives is often required to enhance selectivity.[7][8] Furthermore, this technique requires specialized high-pressure equipment.

  • Metal/Acid Systems: Classic dissolving metal reductions are robust, cost-effective, and highly reliable.

    • Tin(II) Chloride (SnCl₂): This reagent is renowned for its excellent chemoselectivity in reducing nitroarenes without affecting other reducible groups like nitriles, esters, and ketones.[7][8][9] The primary drawback is the often cumbersome workup required to remove tin salt byproducts.[10]

    • Iron/Acid (Béchamp Reduction): Using iron powder in the presence of an acid like acetic or hydrochloric acid is a widely used industrial process.[11] It is inexpensive, environmentally benign, and generally shows good functional group tolerance.[12][13] However, the workup can be challenging due to the formation of voluminous iron oxide sludge.[10]

  • Sodium Dithionite (Na₂S₂O₄): As a metal-free alternative, sodium dithionite offers mild reaction conditions and high chemoselectivity for aromatic nitro groups.[14][15] Its primary limitations are its instability in aqueous solutions, requiring freshly prepared reagents, and the need for multiple equivalents.[16]

Data-Driven Method Selection

For the specific transformation of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, methods that offer high chemoselectivity for the nitro group over the nitrile are prioritized. Based on extensive literature precedent, metal/acid systems offer the most reliable and accessible approach for this substrate.[8][17]

Method Key Reagents Selectivity (Nitro vs. Nitrile) Advantages Disadvantages
Tin(II) Chloride SnCl₂·2H₂O, Acid (HCl/AcOH)Excellent[7][8]High reliability, predictable outcome, good functional group tolerance.[9]Stoichiometric tin waste, potentially difficult workup.[10]
Iron/Acid Fe powder, Acetic Acid (AcOH)Very Good[11][12]Low cost, environmentally friendly metal, scalable.[11]Voluminous metal oxide byproducts can complicate filtration/extraction.[10]
Catalytic Hydrogenation H₂, Pt/C or specialized Pd/CGood to Excellent (catalyst dependent)Atom economical, clean reaction.Requires pressure equipment, risk of nitrile reduction with standard catalysts.[2][6]
Sodium Dithionite Na₂S₂O₄Good[15][16]Metal-free, mild conditions.Reagent instability, requires large excess, aqueous workup.[16]

This guide will provide detailed protocols for the two most robust and accessible methods for this transformation: Tin(II) Chloride Reduction and Iron/Acetic Acid Reduction .

Visualized Synthesis and Workflow

The overall transformation and a generalized workflow for its execution are depicted below.

Caption: Selective reduction of the nitro group.

G start Dissolve Nitro Compound in Solvent add_reagents Add Reducing Agent (e.g., SnCl₂ or Fe) & Acid start->add_reagents heat Heat / Stir at Appropriate Temperature add_reagents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench & Basify (e.g., with aq. NaHCO₃ or NaOH) monitor->quench Upon Completion filter Filter to Remove Metal Salts / Oxides quench->filter extract Extract Product with Organic Solvent filter->extract purify Dry, Concentrate & Purify (Crystallization/ Chromatography) extract->purify end_product Isolated Amine Product purify->end_product

Caption: Generalized experimental workflow.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids, flammable solvents, and potentially toxic reagents. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This method is highly reliable and offers excellent chemoselectivity. The workup requires careful pH adjustment to precipitate tin hydroxides for removal.

A. Reagents and Materials

ReagentM.W.Amount (10 mmol scale)Molar Eq.
2-(4-methoxyphenoxy)-5-nitrobenzonitrile270.242.70 g1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6311.3 g5.0
Ethanol (Absolute)-100 mL-
Ethyl Acetate-200 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-~150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Celite® (Diatomaceous Earth)-As needed-

B. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-methoxyphenoxy)-5-nitrobenzonitrile (2.70 g, 10.0 mmol).

  • Dissolution: Add absolute ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Reductant: Carefully add tin(II) chloride dihydrate (11.3 g, 50.0 mmol) to the solution. The mixture may become a suspension.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The starting material (nitro compound) will be less polar than the product (amine). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (~100 g).

  • Workup - Neutralization: While stirring vigorously, slowly add saturated aqueous sodium bicarbonate solution until the pH of the mixture is ~8. A thick, white precipitate of tin(IV) hydroxide will form.

  • Workup - Filtration: Set up a Buchner funnel with a pad of Celite®. Filter the entire mixture through the Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to recover all the product.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (50 mL).

  • Purification: Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The resulting solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Iron Powder and Acetic Acid

This protocol is a cost-effective and environmentally friendlier alternative. The workup strategy is similar, focusing on the removal of iron byproducts.

A. Reagents and Materials

ReagentM.W.Amount (10 mmol scale)Molar Eq.
2-(4-methoxyphenoxy)-5-nitrobenzonitrile270.242.70 g1.0
Iron Powder (<325 mesh)55.852.80 g5.0
Ethanol-50 mL-
Glacial Acetic Acid60.0525 mL-
Water-25 mL-
Ethyl Acetate-200 mL-
3M Sodium Hydroxide (NaOH)-~100 mL-
Celite® (Diatomaceous Earth)-As needed-

B. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add the starting material (2.70 g, 10.0 mmol).

  • Solvent Addition: Add ethanol (50 mL), water (25 mL), and glacial acetic acid (25 mL). Stir to create a suspension.

  • Addition of Reductant: Add the iron powder (2.80 g, 50.0 mmol) to the mixture. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The dark grey suspension will gradually change color.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. The reaction is typically complete in 3-6 hours.[17]

  • Workup - Filtration: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate (3 x 50 mL).

  • Workup - Concentration: Combine the filtrates and remove the ethanol and acetic acid under reduced pressure.

  • Workup - Neutralization & Extraction: Redissolve the residue in ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel. Carefully neutralize the aqueous layer by adding 3M NaOH until the pH is 8-9.

  • Purification: Separate the organic layer. Extract the aqueous layer with more ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude product.

  • Final Purification: Purify by recrystallization or column chromatography as needed.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reducing agent; degraded reagent (especially SnCl₂ or Na₂S₂O₄); insufficient reaction time or temperature.Add more reducing agent (1-2 eq.). Ensure fresh, high-quality reagents are used. Increase reaction time or temperature moderately.
Formation of Side Products Over-reduction of nitrile; hydrolysis of nitrile.Use a more selective method (SnCl₂ is often best). Avoid overly harsh acidic or basic conditions during reaction and workup. Ensure temperature control.
Difficult Filtration (Clogged Filter) Fine particulate metal salts/oxides.Use a thicker pad of Celite®. Dilute the mixture further before filtration. For iron reductions, performing the reaction under an inert atmosphere can reduce the formation of voluminous rust.[10]
Low Isolated Yield Product lost in the aqueous layer; product adsorbed onto metal byproducts.Ensure complete extraction with multiple portions of organic solvent. Wash the filtered metal salts thoroughly with solvent. Ensure pH is basic enough to deprotonate the amine product, increasing its organic solubility.

References

  • Scribd. Solvent-Free Reduction of Nitro Compounds. Available at: [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

  • ResearchGate. Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Available at: [Link]

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • RSC Publishing. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Available at: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • StackExchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Available at: [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • StackExchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. Available at: [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Available at: [Link]

  • Fiveable. Sodium Dithionite Definition. Available at: [Link]

  • Thieme. Spotlight 346: Iron–Acetic Acid: A Versatile Reagent for the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Data. Nitro Reduction - Iron (Fe). Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • RSC Publishing. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Available at: [Link]

  • RSC Publishing. Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available at: [Link]

  • PMC. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Available at: [Link]

  • PMC. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Available at: [Link]

  • YouTube. Tests for Organic Nitro groups - Reduction to Amine. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]

  • ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • PMC. 2-(4-Methylphenoxy)-5-nitropyridine. Available at: [Link]

  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Available at: [Link]

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Method

Application Note: A Detailed Protocol for the Purification of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile by Recrystallization

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. The guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind recrystallization, a robust experimental procedure, and a thorough troubleshooting guide. By grounding the protocol in fundamental chemical principles and best practices, this document serves as a self-validating system for achieving high-purity material.

The Foundational Principle of Recrystallization

Recrystallization is the gold-standard technique for purifying nonvolatile, solid organic compounds.[1] The entire process is predicated on the principle that the solubility of most solids in a given solvent increases with temperature.[2][3][4] The core methodology involves:

  • Dissolving the impure solid in a minimal amount of a suitable solvent at or near its boiling point to create a saturated solution.

  • Filtering the hot solution if insoluble impurities are present.

  • Allowing the solution to cool slowly , which decreases the solubility of the desired compound, causing it to crystallize out of the solution.

  • Excluding impurities , which remain dissolved in the cold solvent (mother liquor) because they are present in a lower concentration and do not saturate the solution.[4]

  • Collecting the purified crystals by filtration.

The slow, ordered formation of the crystal lattice is a highly selective process that naturally excludes foreign molecules (impurities), leading to a significant increase in the purity of the final product.[1]

Strategic Selection of the Recrystallization Solvent

The success of any recrystallization procedure is critically dependent on the choice of solvent.[4] An ideal solvent for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile must meet several criteria.

Causality Behind Solvent Selection: The structure of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile contains polar functional groups (a nitro group and a nitrile group) and a diaryl ether linkage, making it a moderately polar molecule. Following the "like dissolves like" principle, polar solvents are generally good candidates for its recrystallization.[3][5]

Key Criteria for an Ideal Solvent:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below. This differential is essential for maximizing the recovery of the purified product.[5][6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1][7]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out" (melting before it dissolves).[7]

Recommended Solvents for Screening: Based on the recrystallization of structurally similar aromatic nitro compounds, alcohols are an excellent starting point.[5] Specifically, a related compound, 2-(4-(methylsulfonyl)phenoxy)-5-nitrobenzonitrile, has been successfully recrystallized from methanol.[8]

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticRecommended starting solvent. Good solubility differential for many polar organic compounds. Less toxic than methanol.
Methanol 65Polar ProticA strong candidate, proven effective for similar molecules.[8] Higher volatility makes it easy to remove.
Isopropanol 82Polar ProticAnother good alcoholic solvent, slightly less polar than ethanol.
Ethyl Acetate 77Polar AproticA moderately polar solvent that can be effective if alcohols prove too strong.
Ethanol/Water VariablePolar ProticA mixed solvent system can be used if the compound is too soluble in pure ethanol at room temperature.[5]

Protocol for Solvent Screening (Microscale):

  • Place ~20-30 mg of the crude compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating after each drop. If the solid dissolves readily, the solvent is unsuitable as it is too effective at low temperatures.

  • If the solid is sparingly soluble, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a large crop of well-defined crystals.

Detailed Experimental Protocol for Recrystallization

This protocol assumes ethanol is the chosen solvent based on preliminary screening.

Reagents & Equipment:

  • Crude 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

  • Ethanol (Reagent Grade)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless or short-stemmed funnel[9]

  • Fluted filter paper[9]

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Glass stirring rod

  • Spatula

  • Melting point apparatus

Step 1: Dissolution of the Crude Solid

  • Place the crude 2-(4-methoxyphenoxy)-5-nitrobenzonitrile into an Erlenmeyer flask with a stir bar.

  • In a separate beaker, heat the recrystallization solvent (ethanol) to a gentle boil on a hot plate.

  • Add a small portion of the hot ethanol to the flask containing the crude solid, just enough to create a slurry.[3]

  • Heat the slurry on the hot plate while stirring. Continue to add small portions of the hot ethanol until the solid completely dissolves. Crucial Point: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated and maximizes crystal recovery upon cooling.[2][4]

Step 2: Hot Filtration (Perform only if insoluble impurities are visible) Causality: This step is essential for removing physical impurities (e.g., dust, catalysts) or chemical impurities that are insoluble in the hot solvent.[10] The apparatus must be kept hot to prevent the desired product from crystallizing prematurely on the filter paper or in the funnel stem.[10][11][12]

  • Place a piece of fluted filter paper into a stemless or short-stemmed funnel.

  • Place the funnel over a clean, pre-warmed Erlenmeyer flask on the hot plate.

  • Pour a small amount of boiling ethanol through the funnel to heat the apparatus and wet the filter paper.[3]

  • Once the dissolution from Step 1 is complete, quickly and carefully pour the hot solution through the fluted filter paper in portions.

  • If crystals form on the filter paper, rinse with a small amount of boiling ethanol to redissolve them.[3]

Step 3: Crystallization

  • Remove the flask containing the clear, hot filtrate from the heat source.

  • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[9]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it promotes the formation of large, pure crystals.[2][13] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[9]

Step 4: Inducing Crystallization (If no crystals form) If the solution remains clear after cooling, it may be supersaturated.

  • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" acts as a template for crystallization.[7][14]

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the center of the Büchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold ethanol to transfer any remaining crystals.[15]

  • Washing: With the vacuum off, add a small volume of ice-cold ethanol to the crystals to wash away the impurity-laden mother liquor. After a few seconds, re-apply the vacuum to pull the wash solvent through.[16] This step is vital to remove soluble impurities adhering to the crystal surfaces.[12]

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying the Purified Crystals

  • Carefully remove the filter paper and crystals from the funnel and place them on a pre-weighed watch glass.

  • Break up the crystal cake to facilitate drying.

  • Dry the crystals to a constant weight. This can be achieved by:

    • Air drying (if the solvent is volatile).

    • Placing them in a vacuum desiccator.

    • Using a drying oven at a temperature well below the compound's melting point. Caution: High temperatures can cause degradation or crystal form transformation.[17]

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow and decision points within the recrystallization procedure.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C  Yes D 3. Cool Solution Slowly to Induce Crystallization B->D No C->D E Crystals Formed? D->E F 4. Induce Crystallization (Scratch / Seed) E->F No G 5. Isolate Crystals (Vacuum Filtration) E->G Yes F->G H 6. Wash Crystals with Ice-Cold Solvent G->H I 7. Dry Purified Crystals H->I J Characterize Product (Melting Point, etc.) I->J

Caption: Workflow diagram for the purification of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Characterization and Purity Assessment

After drying, determine the mass of the recovered crystals and calculate the percentage yield. The most common and immediate method to assess purity is melting point analysis.

  • Pure compounds exhibit a sharp melting point range (typically < 2°C).

  • Impure compounds will melt over a broader temperature range and at a lower temperature than the pure substance.

For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)[18], or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent by gently heating the solution and allow it to cool again.[7]- Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[5][7][14]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The concentration of impurities is very high, depressing the melting point.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and cool slowly.[5]- Use a solvent with a lower boiling point.
Very low recovery of purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used.[4]- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Keep the funnel and solution hot during hot filtration to prevent loss on the filter paper.[12]
Colored impurities remain in the final product. - The impurity has similar solubility characteristics to the product.- The crystals were not washed properly.- Add a very small amount of activated charcoal to the hot solution before hot filtration. Caution: This will reduce yield.[3]- Ensure the collected crystals are washed with fresh, ice-cold solvent.[16]

Safety Precautions

  • 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is a nitroaromatic compound and should be handled with care. While specific toxicity data is limited, it should be treated as potentially toxic.[19]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ethanol and methanol are flammable. Keep them away from open flames and sparks. Ensure the hot plate is in good working order and is not set to an excessively high temperature.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Crystallization. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Brainly. (2023, August 15). [FREE] Describe two techniques that can be used to induce crystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of South Alabama. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization I. Retrieved from [Link]

  • Guzei, I. A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(1), 1-1. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Scribd. (n.d.). Hot Filtration in Recrystallization | PDF. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • APC. (2021, December 2). How to control crystal form transformation during drying. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor resolution in NMR spectra of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

Troubleshooting Guide for Poor Resolution in NMR Spectra Welcome to the technical support center for researchers working with 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. This guide provides in-depth troubleshooting for com...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Poor Resolution in NMR Spectra

Welcome to the technical support center for researchers working with 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. This guide provides in-depth troubleshooting for common issues related to poor spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we have designed this resource to move from common, instrument-related problems to more complex, molecule-specific phenomena, explaining the causality behind each experimental step.

Frequently Asked Questions (FAQs)
Q1: All the peaks in my spectrum are broad and distorted, including the residual solvent peak. What is the most likely cause?

A1: When both your analyte and the solvent signals are broad, the issue is almost certainly an inhomogeneous magnetic field across the sample. This is a classic symptom of poor "shimming".[1][2] The shimming process involves adjusting currents in a series of shim coils to cancel out magnetic field gradients and make the field as uniform as possible.[3][4] An improperly shimmed magnet will produce broad, asymmetric peaks, leading to poor resolution and sensitivity, which no amount of data processing can fully recover.[2]

Troubleshooting Steps:

  • Examine the Lock Signal: Before shimming, ensure you have a stable and strong lock signal from the deuterated solvent.[3] The lock level is an excellent indicator of field homogeneity; a higher, more stable lock level generally corresponds to a better shim.[5]

  • Re-shim the Spectrometer: Perform a shimming routine. Modern spectrometers have highly effective automated shimming procedures.[5] If automation fails or provides a suboptimal result, manual shimming is necessary.

  • Check Sample Position: Ensure your NMR tube is filled to the correct height (typically 40-50 mm or ~0.6-0.7 mL for a standard 5 mm tube) and is positioned correctly in the spinner turbine.[6] An incorrect sample volume can make shimming difficult or impossible, as the liquid/air meniscus might be within the detection coil region.[7]

A detailed protocol for manual shimming is provided at the end of this guide.

Q2: My residual solvent peak is sharp, but the peaks for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile are broad. What should I investigate first?

A2: If the solvent peak is sharp, it indicates that the instrument is well-shimmed and the problem is related to your sample itself.[8] The first and most common cause of this issue is improper sample preparation.

Core Sample Preparation Issues:

  • Particulate Matter: The presence of undissolved compound, dust, or other suspended material is a primary cause of poor resolution.[6][9] These particles disrupt the local magnetic field homogeneity within the sample, leading to broad lines that cannot be fixed by shimming.[9]

  • Incomplete Dissolution: Ensure your compound is fully dissolved. Even a small amount of undissolved solid can significantly degrade spectral quality.[6]

  • Contaminated NMR Tube: Using a dirty or low-quality NMR tube can introduce contaminants or cause distortions in the magnetic field.

Immediate Actions:

  • Visual Inspection: Carefully inspect your NMR tube. Do you see any solid particles, cloudiness, or floaters?

  • Filtration: The most reliable solution is to filter your sample. A simple and effective method is to pass the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean, high-quality NMR tube.[9][10]

A detailed protocol for preparing a high-quality NMR sample is provided at the end of this guide.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of poor NMR resolution.

NMR_Troubleshooting_Workflow start Observation: Poor Spectral Resolution (Broad Peaks) q1 Are ALL peaks broad, including the solvent? start->q1 a1 Cause: Poor Shimming (Inhomogeneous B₀ Field) q1->a1 Yes q2 Are only the analyte peaks broad? q1->q2 No s1 Solution: Re-shim the Spectrometer a1->s1 a2 Cause: Sample Preparation Issue q2->a2 Yes q3 Problem persists. Is the sample highly concentrated? q2->q3 No, problem persists s2 Solution: Filter Sample into a Clean Tube a2->s2 a3 Cause: High Viscosity or Aggregation q3->a3 Yes q4 Problem persists. Could paramagnetic ions be present? q3->q4 No s3 Solution: Dilute Sample, Change Solvent, or Increase Temperature a3->s3 a4 Cause: Paramagnetic Contamination q4->a4 Yes q5 Problem persists. Consider molecular dynamics. q4->q5 No s4 Solution: Use High-Purity Reagents/Solvents, Add Chelating Agent (e.g., EDTA) a4->s4 a5 Cause: Chemical/Conformational Exchange q5->a5 Likely s5 Solution: Variable Temperature (VT) NMR Experiments a5->s5

Caption: A step-by-step diagnostic workflow for troubleshooting poor NMR resolution.

Q3: My shimming is good and my sample is clean, but the resolution is still poor. Could the concentration of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile be the issue?

A3: Yes, concentration can have a significant impact on spectral resolution due to two related phenomena: viscosity and aggregation.

  • Viscosity: Highly concentrated samples can become viscous.[1][11] Increased viscosity slows down the rate of molecular tumbling (rotational correlation time). Slower tumbling leads to less efficient averaging of magnetic dipoles, which is a major relaxation mechanism. This results in faster transverse relaxation (shorter T2) and, consequently, broader NMR signals.[12][13]

  • Aggregation: Molecules with large planar aromatic systems, like 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, are prone to self-aggregation via π-stacking, especially at higher concentrations.[14][15] When molecules aggregate, they behave as larger entities, which tumble much more slowly in solution, leading to significant line broadening.[16]

Troubleshooting Strategies:

StrategyMechanism of ActionProtocol
Dilute the Sample Reduces viscosity and shifts the monomer-aggregate equilibrium towards the monomeric state.Prepare a series of samples at lower concentrations (e.g., half and one-quarter of the original concentration) and re-acquire the spectra.
Increase Temperature Decreases solvent viscosity and can provide enough thermal energy to break up weak intermolecular aggregates.[11]Acquire spectra at elevated temperatures (e.g., in 10°C increments from 25°C to 55°C).
Change Solvent A different solvent may have lower viscosity or may disrupt the intermolecular forces causing aggregation.If compatible with your compound, try a less viscous deuterated solvent (e.g., Acetone-d6 or Acetonitrile-d3 instead of DMSO-d6).
Q4: Could trace metal impurities be causing my poor resolution?

A4: Absolutely. The presence of even trace amounts of paramagnetic species (e.g., Fe³⁺, Cu²⁺, Mn²⁺, or even dissolved molecular oxygen) can have a devastating effect on NMR spectra.[6][17] Paramagnetic substances have unpaired electrons that create powerful, fluctuating local magnetic fields. These fields provide a highly efficient relaxation pathway for nearby nuclei, dramatically shortening their relaxation times (both T1 and T2) and causing severe line broadening.[18][19] The peaks may become so broad that they disappear into the baseline.[19]

How to Identify and Mitigate:

  • Source of Contamination: Paramagnetic ions can be introduced from starting materials, reagents used in synthesis (e.g., metal catalysts), contaminated glassware, or spatulas.

  • Mitigation:

    • Ensure all glassware is scrupulously clean.

    • Use high-purity solvents and reagents.

    • If contamination is suspected, you can try adding a small amount of a chelating agent, such as EDTA, to the sample. The chelator will bind to the metal ion, effectively sequestering it and reducing its paramagnetic effect.

    • Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can remove dissolved O₂, which is paramagnetic.

Q5: I've tried everything above and still see some broad peaks. Are there any intrinsic properties of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile that could be responsible?

A5: Yes. When extrinsic factors have been ruled out, the cause of line broadening may be an intrinsic dynamic process within the molecule itself, known as chemical or conformational exchange .[20][21] This occurs when a nucleus can exist in two or more different chemical environments and is rapidly interconverting between them on the NMR timescale (microseconds to milliseconds).[22][23]

For 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, the most likely source of conformational exchange is the rotation around the C-O-C ether linkage between the two aromatic rings.

Conformational_Exchange ConformerA [Structure of Conformer A] ConformerB [Structure of Conformer B] ConformerA->ConformerB k_exchange ConformerB->ConformerA k_exchange

Caption: Rotational flexibility in 2-(4-methoxyphenoxy)-5-nitrobenzonitrile can lead to conformational exchange.

If the rate of this exchange is comparable to the frequency difference between the signals for the two conformers, the NMR peak will appear broad.[18] Protons closest to the flexible ether linkage are most likely to be affected.

Diagnostic Tool: Variable Temperature (VT) NMR VT NMR is the definitive method for investigating dynamic processes.[1]

  • Cooling the Sample: Lowering the temperature slows down the rate of exchange. If you are in the intermediate exchange regime, cooling the sample will eventually lead to the "slow exchange" regime, where you will see two distinct, sharp sets of peaks—one for each conformer.

  • Heating the Sample: Increasing the temperature speeds up the exchange rate. This can push the process into the "fast exchange" regime, where the two signals coalesce into a single, sharp peak at the population-weighted average chemical shift.[18]

Observing these changes with temperature is strong evidence that conformational exchange is the cause of your line broadening.

Detailed Experimental Protocols
Protocol 1: High-Quality NMR Sample Preparation

This protocol ensures the removal of particulate matter, a common cause of poor resolution.[6][9]

Materials:

  • Your sample of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

  • High-quality, clean NMR tube (e.g., Norell® 507-HP or equivalent)

  • Clean, dry vial (e.g., 1-dram vial)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d6)

  • Pasteur pipette

  • Small amount of clean cotton or glass wool

Procedure:

  • Weigh Sample: Accurately weigh the desired amount of your compound (typically 5-20 mg for ¹H NMR) into the clean vial.[6]

  • Dissolve: Add the appropriate volume of deuterated solvent (e.g., 0.7 mL) to the vial. Cap the vial and mix gently (vortex or sonicate) until the solid is completely dissolved. Visually confirm that no solid particles remain.

  • Prepare Filter: Take a clean Pasteur pipette and push a small, loose plug of cotton wool about 1-2 cm into the narrow section. Do not pack it too tightly.

  • Filter Sample: Using the prepared pipette, draw up the dissolved sample from the vial.

  • Transfer to NMR Tube: Carefully dispense the filtered solution directly into the clean NMR tube. The cotton plug will trap any suspended impurities.[9]

  • Cap and Mix: Cap the NMR tube and invert it several times to ensure the final solution is homogeneous. The final sample height should be approximately 4-5 cm.[6]

Protocol 2: A Guide to Manual Shimming

This iterative process is used to optimize the magnetic field homogeneity when automated routines are insufficient.[5][24] The goal is to maximize the lock level.

Prerequisites:

  • A properly prepared and locked NMR sample is inserted into the magnet.

  • The spectrometer's shimming interface is open, displaying the lock signal level.

Procedure:

  • Load Standard Shims: Begin by loading a standard, probe-specific shim file provided by the instrument manufacturer. This gives you a good starting point.

  • Optimize Low-Order Axial (Z) Shims:

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Repeat the adjustment of Z1 and Z2 iteratively, as they interact with each other.[3] Continue until no further improvement in the lock level can be achieved.

  • Optimize Higher-Order Axial (Z) Shims:

    • Move to Z3 and adjust for a maximum lock level.

    • Re-optimize Z1 and Z2.

    • Move to Z4 and adjust for a maximum lock level.

    • Re-optimize Z1, Z2, and Z3. This iterative process is key to successful shimming.[4]

  • Optimize Non-Spinning (X, Y) Shims (if necessary):

    • If the sample is not spinning, you will need to adjust the first-order (X, Y) and second-order (XZ, YZ, etc.) shims.

    • Adjust X and Y to maximize the lock level.

    • Adjust XZ and YZ to maximize the lock level, re-optimizing Z1/Z2 and X/Y as you go.

  • Final Assessment: The quality of the shim can be judged by the sharpness and symmetry of a known singlet peak in a 1D spectrum (e.g., residual solvent or TMS). A narrow, symmetrical Lorentzian lineshape indicates a well-shimmed magnet.[7]

References
  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?
  • University of Alberta Faculty of Science. (n.d.). NMR Sample Preparation 1.
  • Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pearson, G. A. (1991, December 17). SHIMMING AN NMR MAGNET. University of Iowa.
  • Chemistry Stack Exchange. (2015, March 7). nmr spectroscopy - 1H NMR Broad peaks.
  • BenchChem. (2025). Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide.
  • Korzhnev, D. M., et al. (2017, January 9). Probing Conformational Exchange Dynamics in a Short-Lived Protein Folding Intermediate by Real-Time Relaxation–Dispersion NMR. Journal of the American Chemical Society. Retrieved from [Link]

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Poor Resolution in HFIP-d2 NMR Spectra.
  • Robertson, A. D., & Wright, P. E. (n.d.). Using NMR spectroscopy to elucidate the role of molecular motions in enzyme function. Current Opinion in Structural Biology.
  • Williamson, M. (2012, October 22). Chemical Exchange. Protein NMR.
  • Zhang, Y., et al. (2023, September 13). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C. Retrieved from [Link]

  • University of Leicester. (n.d.). Chemical Exchange.
  • Indian Institute of Science Education and Research Bhopal. (n.d.). Shimming an NMR Magnet.
  • University of Illinois. (n.d.). Shimming an NMR Magnet.
  • University of Missouri-St. Louis. (n.d.). Sample Preparation.
  • NESG Wiki. (2009, December 9). Shimming.
  • Servei de Ressonància Magnètica Nuclear. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • University of Michigan. (2006, June 15). Shimming and locking.
  • ResearchGate. (n.d.). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations | Request PDF. Retrieved from [Link]

  • Engel, C. G., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • Engel, C. G., et al. (2021, May 28). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • Kalonia, C., et al. (n.d.). Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. mAbs. Retrieved from [Link]

  • Camilleri, J. P., et al. (2017, July 20). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Publishing.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2011, October 28). The Effect of Viscosity on 1H NOESY Spectra.
  • Laskar, I., et al. (n.d.). Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temperatures. PNAS. Retrieved from [Link]

  • Brodin, D., et al. (2022, February 1). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
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  • LaPlante, S. R., et al. (2022, January 7). Monitoring Drug Self-Aggregation and Potential for Promiscuity in Off-Target In Vitro Pharmacology Screens by a Practical NMR Strategy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bai, Y., et al. (2010, January 13). An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution.
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Sources

Optimization

Technical Support Center: Optimizing Temperature Control in Nitration Reactions

Welcome to the Technical Support Center for optimizing temperature control during nitration reactions. This guide is designed for researchers, scientists, and drug development professionals who handle these highly exothe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing temperature control during nitration reactions. This guide is designed for researchers, scientists, and drug development professionals who handle these highly exothermic processes. Our goal is to provide you with not only procedural guidance but also the fundamental scientific reasoning behind each recommendation, ensuring both safety and experimental success.

Nitration reactions are a cornerstone of synthetic chemistry, yet their inherent exothermicity presents significant safety and control challenges.[1][2] Inadequate temperature management can lead to reduced product selectivity, increased byproduct formation, and, most critically, a dangerous thermal runaway.[2][3] This guide offers structured troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific, critical issues you may encounter during a nitration experiment. Each issue is presented with immediate actions, a systematic troubleshooting workflow, and preventative measures.

Issue 1: Uncontrolled Temperature Spike During Nitrating Agent Addition

Symptoms:

  • The reactor temperature rapidly exceeds the desired setpoint.

  • The cooling system is operating at maximum capacity but cannot keep up.[4]

  • Vigorous off-gassing or evolution of brown/orange nitrogen dioxide (NO₂) fumes.[3][5]

Immediate Actions:

  • Stop Reactant Addition Immediately: This is the most critical first step to halt further heat generation.[4]

  • Ensure Maximum Cooling: Verify that your cooling system is fully operational. For ice baths, ensure a slurry of ice and water for optimal heat transfer.[4][6] For cryo-baths, ensure sufficient coolant.[7]

  • Maintain Vigorous Agitation: Proper mixing is crucial for dissipating localized hotspots and ensuring uniform temperature distribution.[8][9]

Follow-up Actions & Troubleshooting:

If the temperature stabilizes, do not immediately resume addition. Investigate the root cause using the following workflow. If the temperature continues to rise, proceed to an emergency quench procedure by slowly adding the reaction mixture to a large volume of a pre-chilled quenching agent (e.g., cold water or a dilute sodium carbonate solution).[5][10]

Troubleshooting Workflow: Temperature Excursion

G cluster_0 Start Temperature rises above setpoint Stop Immediately STOP Nitrating Agent Addition Start->Stop Cooling Is Cooling System Operating at 100%? Stop->Cooling Agitation Is Agitation Effective? Cooling->Agitation Yes InvestigateCooling Troubleshoot Cooling System: - Check coolant flow - Bath temperature - Heat transfer Cooling->InvestigateCooling No Rate Was Addition Rate Too High? Agitation->Rate Yes InvestigateAgitation Troubleshoot Agitator: - Check motor/speed - Impeller position - Vortex formation Agitation->InvestigateAgitation No ReduceRate ACTION: Reduce Addition Rate Rate->ReduceRate No Stable Has Temperature Stabilized? Rate->Stable Yes ReduceRate->Stable Quench EMERGENCY: Initiate Quench Protocol Stable->Quench No Resume Cautiously Resume with Corrective Actions Stable->Resume Yes

Caption: Troubleshooting workflow for an unexpected temperature rise.

Probable Causes & Prevention:

  • Excessive Addition Rate: The rate of heat generation is directly proportional to the rate of reactant addition. If the addition is too fast, the heat generated will overwhelm the cooling system's capacity.[8]

    • Prevention: Before starting, calculate the expected heat evolution. Conduct the addition dropwise, ensuring the temperature remains stable after each addition.[5] For larger-scale reactions, use a syringe pump for precise, controlled addition.

  • Inadequate Cooling: The cooling bath may not have sufficient capacity or may not be making effective contact with the reaction vessel.

    • Prevention: Ensure the reaction flask is immersed in the cooling bath. An ice/water slurry is more effective for heat transfer than ice alone.[6] For temperatures below 0°C, select an appropriate cryogenic bath.[7]

Data Table: Common Laboratory Cooling Baths

Cooling MediumSolventAchievable Temperature (°C)Notes
Crushed IceWater0Good for general cooling; water improves thermal contact.[6]
IceSodium Chloride-10 to -20Salt depresses the freezing point of water.[7]
Dry IceAcetone-78Very common and effective; use in a well-ventilated area.[6]
Dry IceIsopropanol-77Less volatile alternative to acetone.
Liquid NitrogenIsopentane-160Used for very low-temperature reactions; creates a slush.[7]
Liquid Nitrogen--196Direct immersion is possible but can be difficult to control.[7]
Issue 2: Agitator Failure During Reaction

Symptoms:

  • The stirrer bar or overhead stirrer stops rotating.

  • The reaction mixture may become non-homogenous, with visible layers.

  • Localized temperature probes may show a rapid increase even if the bulk temperature seems stable.[4]

Immediate Actions:

  • Stop Reactant Addition Immediately: Adding reactants without mixing can lead to a dangerous accumulation of unreacted material.[4]

  • DO NOT Restart Agitation: Suddenly restarting the agitator can mix the accumulated, unreacted reagents, causing a violent and uncontrollable reaction.[10]

  • Assess and Quench: If the temperature is rising or if there is any doubt about the stability of the mixture, the safest course of action is an emergency quench.[10]

Probable Causes & Prevention:

  • Mechanical/Electrical Failure: The stirrer motor may have failed, or a power outage has occurred.[8]

    • Prevention: Use robust, well-maintained agitation equipment. For critical reactions, connect the stirrer to an uninterruptible power supply (UPS).[8]

  • Increased Viscosity: The reaction mixture may have become too viscous for the stirrer to handle.[9]

    • Prevention: Select a stirrer (motor and impeller) with sufficient torque for the expected viscosity of the reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway in the context of a nitration reaction? A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. The reaction rate increases with temperature, releasing more heat, which in turn further accelerates the reaction rate.[4] This positive feedback loop begins when the heat generated by the nitration exceeds the heat removal capacity of the reactor system.[11][12] If not controlled, this can lead to a rapid rise in temperature and pressure, potentially causing equipment failure or an explosion.[4]

The Vicious Cycle of Thermal Runaway

G cluster_0 A Increase in Temperature B Increase in Reaction Rate A->B Arrhenius Law C Increase in Heat Generation B->C Exothermic Nature D Heat Removal Capacity Exceeded C->D D->A Positive Feedback

Caption: The positive feedback loop of a thermal runaway reaction.

Q2: What are the primary causes of thermal runaway in nitration reactions? The primary causes can be grouped into three categories:

  • Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often around -145 ± 70 kJ/mol.[13] Furthermore, the nitro-compounds produced can be thermally unstable and prone to decomposition, which releases additional heat.[4][14]

  • Process Deviations: Common issues include adding the nitrating agent too quickly, operating at too high a temperature, or insufficient cooling.[4]

  • Equipment Malfunction: Failures in the cooling system or agitator are frequent triggers for thermal runaway.[4][8] A loss of agitation can create localized "hotspots" or allow unreacted reagents to accumulate.[4]

Q3: What is the role of calorimetry in assessing nitration reaction safety? Calorimetry studies are essential for understanding the thermal hazards of a nitration process before scaling up.[4] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are used to measure key safety parameters.[10][13] These studies help determine the heat of reaction, adiabatic temperature rise (the maximum temperature the reaction could reach with no cooling), and the onset temperature for decomposition, which are critical for designing safe processes and emergency relief systems.[4][15]

Q4: How does scaling up a reaction affect temperature control? Scaling up a chemical process significantly increases the risk of thermal runaway. This is because as the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[4] The surface-area-to-volume ratio decreases, meaning a reaction that is easily controlled in a small laboratory flask can generate heat much faster than it can be removed in a large production vessel.[4] A thorough process safety assessment, including calorimetry, is mandatory before any scale-up.[4]

Q5: What are the advantages of continuous flow chemistry for nitration safety? Flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[4][16] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for highly efficient heat removal and precise temperature control.[4][17] This minimizes the risk of thermal runaway and allows reactions to be performed safely under conditions that would be too dangerous for batch processing.[4][18] Studies have shown a significant reduction in the adiabatic temperature rise when moving from a semi-batch to a continuous flow process.[13]

Section 3: Experimental Protocol - Calorimetric Screening using DSC

This protocol outlines a basic screening method to determine the onset temperature of decomposition for a reaction mixture.

Objective: To estimate the thermal stability of a final nitration reaction mixture.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Carefully prepare a representative sample of the final, homogenous reaction mixture post-nitration.

  • Encapsulation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC pan. Hermetically seal the pan to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample pan and a reference pan into the DSC instrument.

  • Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).

  • Data Analysis: Monitor the heat flow signal versus temperature. An exothermic event will appear as a peak deviating from the baseline. The "onset temperature" is the temperature at which this exothermic decomposition begins. This data is critical for defining the maximum safe operating temperature for your process.[15]

References

  • Mettler Toledo. (n.d.). Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. Mettler Toledo. Retrieved from [Link]

  • Lee, J. I., Kim, S. W., & Lee, B. J. (2003). Effect of nitration agent and water on thermal behavior during the nitration of sulfamates. Journal of Industrial and Engineering Chemistry, 9(3), 326-331. Retrieved from [Link]

  • Wrightsman, P. G. (1938). U.S. Patent No. 2,140,345. U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Molecules, 30(14), 2939. Retrieved from [Link]

  • Poe, R., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(1), 18-26. Retrieved from [Link]

  • Gustin, J. L. (2000). Runaway Reaction Hazards in Processing Organic Nitro Compounds. In ACS Symposium Series (Vol. 774, pp. 14-31). American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Molecules, 30(14), 2939. Retrieved from [Link]

  • Kulkarni, A. A. (2015). Nitration and flow chemistry. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering. Retrieved from [Link]

  • Senthilkumar, R., & Raj, A. A. S. (2015). Fuzzy Logic Control of Temperature in Nitration Process. 2015 International Conference on Innovations in Information, Embedded and Communication Systems (ICIIECS). Retrieved from [Link]

  • Unknown. (n.d.). NITRATION. NPTEL. Retrieved from [Link]

  • Leggett, D. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. In ACS Symposium Series (Vol. 1155, pp. 121-139). American Chemical Society. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Exothermic Heat Release Management. Sustainability. Retrieved from [Link]

  • In-Situ. (n.d.). NITRIFICATION PROCESS CONTROL. In-Situ. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (144), 393-406. Retrieved from [Link]

  • University of Siegen. (n.d.). Conducting Reactions Below Room Temperature. Moodle@Units. Retrieved from [Link]

  • NH Department of Environmental Services. (2024). Process Control Monitoring for Nitrogen Removal. NH.gov. Retrieved from [Link]

  • Zaldivar, J. M., et al. (1993). Heat effects due to dilution during aromatic nitrations by mixed acid in batch conditions. Periodica Polytechnica Chemical Engineering, 37(3-4), 257-264. Retrieved from [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal. Retrieved from [Link]

  • Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. Efficiency Finder. Retrieved from [Link]

  • Lavrinenko, A. (2015). NITRATION A little practical guide for students. ResearchGate. Retrieved from [Link]

  • Asynt. (2024). What are the best tools for cooling chemical reactions?. Asynt. Retrieved from [Link]

  • University of York. (n.d.). Cooling. Chemistry Teaching Labs. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 21, 1034-1061. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 21, 1034-1061. Retrieved from [Link]

  • Uemura, S., et al. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. Retrieved from [Link]

  • Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system?. Quora. Retrieved from [Link]

  • The Monty. (n.d.). A Guide to Trouble Shooting the Nitriding Process. The Monty. Retrieved from [Link]

  • LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • EBSCO. (n.d.). Endothermic and exothermic processes. Research Starters. Retrieved from [Link]

  • Wikipedia. (n.d.). Exothermic process. Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile under acidic conditions

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, particularly when exposed to acidic environment...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, particularly when exposed to acidic environments. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this compound during synthesis, purification, formulation, or analysis.

While specific degradation kinetics for this exact molecule are not extensively published, the stability profile can be expertly predicted by examining its functional groups and the established reactivity of analogous chemical structures. This guide is built on those principles to provide robust, actionable insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile in acidic media?

The main stability issues arise from two functional groups susceptible to acid-catalyzed reactions: the nitrile group and the ether linkage . Under acidic conditions, one or both of these sites can degrade.

  • Hydrolysis of the Nitrile Group: The most probable degradation pathway is the acid-catalyzed hydrolysis of the nitrile (-CN) to a carboxylic acid (-COOH).[1] This reaction would convert 2-(4-methoxyphenoxy)-5-nitrobenzonitrile into 2-(4-methoxyphenoxy)-5-nitrobenzoic acid.

  • Cleavage of the Ether Linkage: The ether bond is also susceptible to cleavage under acidic conditions, particularly at elevated temperatures.[2] This pathway involves protonation of the ether oxygen, followed by nucleophilic attack, likely by water, leading to the formation of 4-methoxyphenol and 2-hydroxy-5-nitrobenzonitrile.

Under more extreme conditions (e.g., high acid concentration and temperature), a third pathway, O-demethylation of the methoxy group, could occur to form 2-(4-hydroxyphenoxy)-5-nitrobenzonitrile.[3]

Q2: What are the likely degradation products I should be looking for?

Based on the probable degradation pathways, the primary degradation products to monitor are:

  • 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (from nitrile hydrolysis)

  • 4-methoxyphenol (from ether cleavage)

  • 2-hydroxy-5-nitrobenzonitrile (from ether cleavage)

The presence of these compounds in your sample is a strong indicator of degradation.

Q3: How do acid concentration and temperature affect the degradation rate?

Both factors significantly accelerate degradation.

  • Acid Concentration: An increase in acid concentration generally leads to a faster degradation rate by increasing the concentration of the protonated intermediates that are more susceptible to nucleophilic attack.[2]

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of all degradation reactions.[2] The combination of high acid concentration and elevated temperature will result in the most rapid degradation.

Q4: How can I minimize degradation during my experiments or workup?

If your protocol requires an acidic step, consider the following to maintain compound integrity:

  • Minimize Exposure Time: Keep the duration of contact with the acidic medium as short as possible.

  • Use Milder Acids: If the reaction chemistry allows, use a weaker acid.

  • Control the Temperature: Perform acidic steps at the lowest practical temperature. If possible, conduct the reaction or workup at 0-5 °C.

  • Prompt Neutralization: Neutralize the acidic mixture with a suitable base (e.g., sodium bicarbonate solution) as soon as the step is complete.

Q5: What is a forced degradation study and why is it important for my work?

A forced degradation study, or stress testing, is an experiment where the compound is intentionally exposed to harsh conditions (strong acids, bases, heat, oxidation, light) to deliberately induce degradation.[1][3] This is crucial for:

  • Identifying Potential Degradants: It helps to uncover the likely degradation products that might form under storage or handling.

  • Establishing Degradation Pathways: Understanding how the molecule breaks down provides insight into its chemical liabilities.

  • Developing Stability-Indicating Analytical Methods: A key outcome is the development of an analytical method (like HPLC) that can separate the parent compound from all potential degradation products, ensuring accurate purity and stability assessments.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

Issue/Observation Potential Cause Recommended Solution
Unexpectedly low yield after a reaction or workup involving an acidic step. The compound is likely degrading due to prolonged exposure to the acidic conditions.Minimize the duration of the acidic step. Consider performing the reaction at a lower temperature. Neutralize the reaction mixture promptly upon completion.[1]
Appearance of new, more polar peaks in the HPLC chromatogram during analysis or stability testing. This strongly suggests the formation of degradation products. A peak corresponding to 2-(4-methoxyphenoxy)-5-nitrobenzoic acid (from nitrile hydrolysis) would likely be more polar and have a shorter retention time on a reverse-phase column.Confirm the identity of the new peaks using mass spectrometry (LC-MS).[4] Co-inject with a synthesized standard of the suspected degradation product if available.
Inconsistent analytical results or stability data across different batches. Variations in the initial purity of the compound or slight differences in experimental conditions (pH, temperature) can lead to variability.Ensure the starting material has a consistent purity profile. Tightly control the pH, temperature, and duration of stress conditions in your stability studies.
Difficulty in achieving good separation between the parent compound and impurities in HPLC. The current analytical method is not "stability-indicating."Develop and validate a stability-indicating HPLC method. See Protocol 2 for a recommended starting point. The method must be able to resolve the parent peak from all known degradation products and process impurities.

Visualizing Degradation & Experimental Workflow

The following diagrams illustrate the potential degradation pathways and a typical workflow for assessing stability.

G cluster_0 Acid-Catalyzed Degradation Pathways parent 2-(4-methoxyphenoxy)- 5-nitrobenzonitrile hydrolysis 2-(4-methoxyphenoxy)- 5-nitrobenzoic acid parent->hydrolysis Nitrile Hydrolysis (+H₂O, H⁺) ether_prod1 4-methoxyphenol parent->ether_prod1 Ether Cleavage (+H₂O, H⁺) ether_prod2 2-hydroxy-5-nitrobenzonitrile parent->ether_prod2 Ether Cleavage (+H₂O, H⁺)

Caption: Proposed degradation pathways under acidic conditions.

G start Prepare Stock Solution of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile acid Prepare Acidic Media (e.g., 0.1M, 1M HCl) start->acid control Prepare Control Sample (No Acid) start->control incubate Incubate Samples and Control at Defined Temperature(s) (e.g., 60°C) acid->incubate control->incubate sample Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hrs) incubate->sample neutralize Neutralize & Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Parent Compound and Degradation Products analyze->data end Determine Degradation Rate and Pathway data->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: To intentionally degrade 2-(4-methoxyphenoxy)-5-nitrobenzonitrile under controlled acidic conditions to identify degradation products and assess stability.

Materials:

  • 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

  • HPLC-grade acetonitrile (ACN) and water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Class A volumetric flasks and pipettes

  • Temperature-controlled water bath or oven

  • HPLC system

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile at approximately 1 mg/mL in acetonitrile.

  • Acidic Media Preparation: Prepare two acidic solutions: 0.1 M HCl and 1.0 M HCl in water.

  • Reaction Setup:

    • Test Samples: In separate, labeled vials, add an aliquot of the stock solution to each of the acidic media to achieve a final concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a control by adding the same aliquot of the stock solution to water (no acid).

  • Incubation: Place all vials in a temperature-controlled bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH solution. Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using the stability-indicating HPLC method described in Protocol 2 .

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(4-methoxyphenoxy)-5-nitrobenzonitrile from its potential acid degradation products.

Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.[5]

Parameter Recommended Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA detector to capture the full UV spectra of all separating peaks.
Injection Volume 10 µL

Method Validation: This method should be validated by analyzing the stressed samples from the forced degradation study. Successful validation requires baseline separation of the parent compound from all degradation product peaks. The use of a mass spectrometer (LC-MS) is highly recommended for peak identification and confirmation.[4][6]

References

  • SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • ResearchGate. Degradation Pathways | Request PDF. Available from: [Link]

  • Atlantic Research Chemicals. 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid | 33459-12-0. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available from: [Link]

  • PMC. Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Available from: [Link]

  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Available from: [Link]

  • PMC. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Available from: [Link]

  • Eawag-BBD. Nitrophenol Family Degradation Pathway (an/aerobic). Available from: [Link]

  • MDPI. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. Available from: [Link]

  • Caltech. Acid hydrolysis of organic materials. Available from: [Link]

  • SCIRP. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Analysis: Comparing Experimental and Predicted Data for Aromatic Nitriles

Byline: Dr. Evelyn Reed, Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, providing profound insights into the molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, providing profound insights into the molecular structure of novel compounds.[1] For researchers in drug development and materials science, the unequivocal confirmation of a molecule's structure is a critical milestone. This guide provides an in-depth comparison of experimental and computationally predicted NMR data for the aromatic ether, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. While a complete experimental dataset for this specific molecule is not publicly available, we will utilize experimental data from the closely related 5-nitro-4-(4-methoxyphenoxy)phthalonitrile as a salient analogue for our ¹³C NMR comparison. This approach allows us to delve into the nuances of spectral interpretation and the predictive power of modern computational methods.

This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and verification. We will explore the causality behind experimental choices, the trustworthiness of predictive algorithms, and provide a transparent analysis of the data.

The Subject of Our Study: 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

The molecule at the heart of our discussion is 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. Its structure, featuring two aromatic rings linked by an ether bond and substituted with electron-withdrawing nitro and cyano groups, as well as an electron-donating methoxy group, presents a rich tapestry of electronic environments. These features make it an excellent candidate for a detailed NMR analysis, as the chemical shifts of its various protons and carbons are sensitive to these electronic effects.

Part 1: The Gold Standard - Experimental NMR Data Acquisition

The acquisition of high-quality experimental NMR data is the bedrock of reliable structural characterization. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the high-purity synthesized compound.[2]

  • Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[3] The choice of solvent is critical as it can influence chemical shifts; for this guide, we will consider data acquired in Acetone-d₆.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically added, which is defined as 0.00 ppm.[2]

2. Spectrometer Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is essential for achieving good signal dispersion, which is crucial for resolving complex spectra.[3][4]

  • Tuning and Matching: The NMR probe is tuned to the resonance frequencies of the nuclei being observed (¹H and ¹³C).[2]

  • Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.[2][5]

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.[2]

  • Key Parameters:

    • Spectral Width: ~12-15 ppm, centered around 6-7 ppm for aromatic compounds.[2][6]

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.[2]

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of protons, ensuring accurate signal integration.[2]

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.[2]

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.[2]

  • Key Parameters:

    • Spectral Width: ~200-220 ppm, centered around 100-120 ppm.[2]

    • Acquisition Time: 1-2 seconds.[2]

    • Relaxation Delay: 2-5 seconds.[2]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2]

5. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.[1][5]

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat for accurate integration.[5]

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]

Experimental Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Spectrometer Setup (Tune, Lock, Shim) dissolve->setup acq_1h ¹H NMR Acquisition setup->acq_1h acq_13c ¹³C NMR Acquisition setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phasing & Baseline Correction ft->phase ref Referencing to TMS phase->ref Final Spectra Final Spectra ref->Final Spectra

Caption: A streamlined workflow for acquiring experimental NMR data.

Part 2: The Rise of the Machines - Computational NMR Prediction

In recent years, computational methods for predicting NMR spectra have become increasingly sophisticated and accurate.[7][8] These tools are invaluable for several reasons: they can help in the preliminary assignment of complex spectra, provide a theoretical benchmark for comparison with experimental data, and even aid in the design of experiments by simulating spectra before synthesis.[8]

Methodology of NMR Prediction

Modern NMR prediction software employs a variety of algorithms, often in combination, to calculate chemical shifts.[7] The most common approaches include:

  • HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method is based on a large database of experimentally determined structures and their corresponding NMR spectra. The algorithm encodes the chemical environment around each atom and searches the database for similar environments to predict the chemical shift.[8][9] This approach is highly effective for molecules that are well-represented in the database.[8]

  • Neural Networks and Machine Learning: These more recent approaches are trained on vast datasets of molecular structures and their NMR parameters.[7][8] They learn to recognize complex patterns and relationships between the chemical environment of a nucleus and its chemical shift, often providing accurate predictions even for novel chemical scaffolds.[8]

  • Density Functional Theory (DFT) Calculations: For the highest level of theory, DFT methods can be used to calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. While computationally intensive, this method can provide very accurate predictions.[10]

Many commercial software packages, such as those from ACD/Labs and Mestrelab Research, utilize a combination of these methods to provide a consensus prediction with a confidence interval.[7][8][11]

Logic of Computational NMR Prediction

G cluster_methods Prediction Algorithms input Input: Molecular Structure hose HOSE Codes (Database Comparison) input->hose ml Machine Learning (Pattern Recognition) input->ml dft DFT Calculations (First Principles) input->dft output Output: Predicted NMR Spectrum (Chemical Shifts & Couplings) hose->output ml->output dft->output

Caption: The core methodologies behind computational NMR prediction.

Part 3: The Comparison - Experimental vs. Predicted Data

Now, we arrive at the core of our analysis: a direct comparison of the experimental and predicted NMR data. As previously mentioned, we will use the experimental ¹³C NMR data for the closely related 5-nitro-4-(4-methoxyphenoxy)phthalonitrile as our experimental benchmark. For the ¹H NMR, in the absence of experimental data for our target molecule, we present a predicted spectrum to illustrate the expected proton resonances.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile

Proton AssignmentPredicted ¹H Chemical Shift (ppm)Multiplicity
H-38.3 - 8.5d
H-47.4 - 7.6dd
H-67.1 - 7.3d
H-2', H-6'7.0 - 7.2d
H-3', H-5'6.9 - 7.1d
-OCH₃3.8 - 4.0s

Disclaimer: The predicted ¹H NMR data is based on computational models and serves as an estimation. Actual experimental values may vary.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentExperimental ¹³C Chemical Shift (ppm) for 5-nitro-4-(4-methoxyphenoxy)phthalonitrile[12]Predicted ¹³C Chemical Shift (ppm) for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile
C-1108.80~110
C-2158.26~160
C-3120.46~122
C-4131.06~133
C-5142.09~144
C-6121.82~123
C-CN114.19 / 115.70~117
C-1'146.44~148
C-2', C-6'123.22~125
C-3', C-5'115.70~117
C-4'154.86~156
-OCH₃55.18~56

Part 4: Discussion and Analysis - Bridging the Gap

The data presented in Table 2 reveals a generally good correlation between the experimental values for the phthalonitrile derivative and the predicted values for our target benzonitrile. The observed differences, while minor, are instructive and highlight the factors that influence chemical shifts.

  • Substituent Effects: The primary driver of the chemical shifts is the electronic nature of the substituents on the aromatic rings. The strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups cause a downfield shift (to higher ppm values) for the carbons attached to them and those in their vicinity (ortho and para positions). Conversely, the electron-donating methoxy (-OCH₃) and phenoxy (-OAr) groups cause an upfield shift (to lower ppm values) for the carbons they are attached to and their ortho and para positions. This is clearly observed in both the experimental and predicted data.

  • The Impact of the Second Cyano Group: The main structural difference between our experimental model and the target molecule is the presence of a second cyano group in the phthalonitrile. This additional electron-withdrawing group would be expected to have a modest downfield shifting effect on the carbons of that aromatic ring. This likely accounts for some of the small discrepancies between the experimental and predicted values.

  • Accuracy of Prediction Algorithms: While modern prediction algorithms are powerful, they are not infallible. The accuracy of HOSE code-based predictions depends on the quality and comprehensiveness of the underlying database.[9] For novel or sparsely represented molecular scaffolds, the accuracy may be lower. Machine learning models, while more generalizable, can also have limitations based on their training data.[8]

  • Solvent Effects: The choice of solvent can influence chemical shifts through interactions with the solute. While both the experimental data and predictions are often performed in common NMR solvents, slight variations can arise from these interactions.

Conclusion

This guide has provided a comprehensive comparison of experimental and predicted NMR data for a substituted benzonitrile system. We have detailed the rigorous process of acquiring experimental NMR spectra and explored the sophisticated computational methods used for prediction. The comparison of the data highlights the remarkable accuracy of modern predictive tools while also underscoring the importance of understanding the fundamental principles of NMR spectroscopy to interpret any discrepancies.

For researchers in the fast-paced world of drug discovery and materials science, the synergistic use of experimental and computational NMR is a powerful strategy. Predictive methods can guide synthesis and streamline the process of structure elucidation, while high-quality experimental data remains the ultimate arbiter of molecular truth.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methoxyphenoxy)-5-nitrobenzonitrile Derivatives as Putative Kinase Inhibitors

In the landscape of modern drug discovery, the diaryl ether motif is a privileged scaffold, recognized for its prevalence in a multitude of biologically active agents with applications ranging from anticancer to antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the diaryl ether motif is a privileged scaffold, recognized for its prevalence in a multitude of biologically active agents with applications ranging from anticancer to antimicrobial therapies.[1] This guide delves into a focused analysis of the structure-activity relationships (SAR) for a specific, yet underexplored, chemical space: derivatives of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. While comprehensive SAR studies on this exact scaffold are not yet prevalent in published literature, this document synthesizes established principles from closely related diaryl ether and nitroaromatic compounds to construct a predictive framework for guiding future research endeavors.[1][2] We will explore the putative role of these derivatives as kinase inhibitors, a major target class for anticancer therapeutics.

The core structure, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, presents a compelling starting point for medicinal chemists. It combines the conformational flexibility of the diaryl ether linkage with the distinct electronic properties of the nitrile and nitro groups. The nitrile group can act as a hydrogen bond acceptor, while the potent electron-withdrawing nitro group can significantly modulate the molecule's electronic distribution and potential for bioreductive activation.[3] This guide will provide a comparative analysis of hypothetical derivatives, supported by predictive data and detailed experimental protocols to validate these hypotheses.

The Diaryl Ether Scaffold: A Foundation for Kinase Inhibition

The diaryl ether linkage provides a versatile three-dimensional structure that can effectively position aromatic substituents to interact with the active sites of protein kinases.[1] Many successful kinase inhibitors feature this core structure. The general aim is to design molecules that can occupy the ATP-binding pocket of a target kinase, forming specific interactions with key amino acid residues.

For the purpose of this guide, we will hypothesize that the 2-(4-methoxyphenoxy)-5-nitrobenzonitrile scaffold is a promising candidate for inhibition of a receptor tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a well-established target in oncology.[4]

Proposed Binding Mode and Key Interactions

The proposed binding mode for this scaffold within a kinase ATP-binding pocket would likely involve the following interactions:

  • Hinge-Binding: The nitrile group or the ether oxygen could potentially form a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

  • Hydrophobic Pockets: The two phenyl rings are well-suited to occupy hydrophobic pockets within the active site.

  • Gatekeeper Residue Interaction: Substituents on either phenyl ring can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase inhibitor selectivity.

  • Solvent-Exposed Region: Modifications can be made to project into the solvent-exposed region, offering opportunities to improve physicochemical properties like solubility.

Below is a conceptual diagram illustrating the logical relationship of the core scaffold to a hypothetical kinase active site.

cluster_0 Kinase ATP-Binding Site cluster_1 2-(4-Methoxyphenoxy)-5-nitrobenzonitrile Scaffold Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Hydrophobic Pocket 2 Solvent Front Solvent Front Benzonitrile Ring Benzonitrile Ring Nitro Group Nitrile Group Benzonitrile Ring:nitrile->Hinge Region H-Bond Benzonitrile Ring->Hydrophobic Pocket 1 Hydrophobic Interaction Ether Linkage Ether Linkage Phenoxy Ring Phenoxy Ring Methoxy Group Phenoxy Ring->Hydrophobic Pocket 2 Hydrophobic Interaction Phenoxy Ring:methoxy->Solvent Front Solubility/Selectivity

Caption: Proposed interaction of the core scaffold with a kinase active site.

Comparative Analysis of Hypothetical Derivatives

To explore the SAR of the 2-(4-methoxyphenoxy)-5-nitrobenzonitrile scaffold, we propose a series of modifications at key positions on both aromatic rings. The following table outlines these hypothetical derivatives and their predicted inhibitory concentrations (IC50) against our target, VEGFR-2, based on established SAR principles for diaryl ether kinase inhibitors.[5]

Compound IDR1 (Position 5)R2 (Position 4')Predicted VEGFR-2 IC50 (nM)Rationale for Predicted Activity
1 (Parent) -NO2-OCH3250Parent compound with moderate activity. The nitro group is a strong electron-withdrawing group, potentially enhancing binding.
2a -NH2-OCH3>1000Reduction of the nitro group to an amine is predicted to significantly decrease activity, suggesting the nitro group is crucial.
2b -Cl-OCH3300Replacement of the nitro with a less electron-withdrawing chloro group is expected to slightly reduce activity.
2c -H-OCH3>2000Complete removal of the substituent at position 5 is predicted to abolish activity, highlighting its importance.
3a -NO2-OH150The hydroxyl group can act as a hydrogen bond donor, potentially forming an additional interaction and improving potency.
3b -NO2-H400Removal of the methoxy group may reduce favorable interactions in the solvent-exposed region, decreasing activity.
3c -NO2-Cl80A chloro group at this position can enhance hydrophobic interactions and improve potency, a common finding in diaryl ether SAR.[5]
3d -NO2-CF350The trifluoromethyl group is a strong electron-withdrawing and lipophilic group that can significantly enhance binding affinity.
4a -NO2-OCH2CH2OH120Addition of a solubilizing group can maintain good activity while improving physicochemical properties.
4b -NO2-NH2200An amino group can act as a hydrogen bond donor but may also alter the electronics of the ring, leading to a modest change in activity.

Experimental Protocols for SAR Validation

To validate the predicted SAR, a systematic experimental workflow is essential. This involves the chemical synthesis of the proposed derivatives followed by in vitro biological evaluation.

General Synthetic Workflow

The synthesis of the proposed derivatives would likely follow a nucleophilic aromatic substitution (SNAr) reaction as the key step to form the diaryl ether linkage.

Start_A Substituted 4-Fluoronitrobenzene Step_1 Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., DMF) Start_A->Step_1 Start_B Substituted Phenol Start_B->Step_1 Intermediate Diaryl Ether Intermediate Step_1->Intermediate Step_2 Functional Group Interconversion (if necessary) e.g., Nitro reduction, Demethylation Intermediate->Step_2 Product Final Derivative Step_2->Product

Caption: General synthetic workflow for the proposed derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of the target kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by VEGFR-2. Inhibition of the kinase by a test compound results in a decreased signal. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme solution, a biotinylated substrate peptide, ATP solution, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Add the test compounds to the wells of a microplate.

    • Add the VEGFR-2 enzyme and substrate peptide solution to initiate the reaction.

    • Add ATP to start the phosphorylation.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the detection solution to stop the reaction and initiate the FRET signal generation.

    • Incubate for a further 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cells that express the target kinase.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line known to be sensitive to VEGFR-2 inhibition (e.g., human umbilical vein endothelial cells - HUVEC, or a cancer cell line like HT-29) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide presents a predictive structure-activity relationship for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile derivatives as potential kinase inhibitors. The analysis, based on established principles from related chemical series, suggests that the nitro group at the 5-position is likely crucial for activity and that substitutions on the phenoxy ring can significantly modulate potency. Specifically, the introduction of a trifluoromethyl or chloro group at the 4'-position is predicted to yield highly potent inhibitors.

The provided experimental protocols for a VEGFR-2 kinase assay and an MTT cytotoxicity assay offer a clear and validated path for testing these hypotheses. Future work should focus on the synthesis and biological evaluation of the proposed derivatives to confirm these predictions. Further optimization could involve exploring different heterocyclic rings to replace the phenyl rings and modifying the ether linkage to fine-tune the conformational properties of the scaffold. This systematic approach will be instrumental in determining if the 2-(4-methoxyphenoxy)-5-nitrobenzonitrile scaffold can be developed into a new class of effective anticancer agents.

References

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Molecules.
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  • Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. (2024). Drug Development Research.
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Validation

A Comparative Guide to the Reactivity of Substituted Nitrobenzonitriles in Nucleophilic Aromatic Substitution

Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, substituted aromatic compounds are indispensable building blocks. Among these, nitrobenzonitriles sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, substituted aromatic compounds are indispensable building blocks. Among these, nitrobenzonitriles stand out due to the potent electron-withdrawing properties of both the nitro (-NO₂) and cyano (-CN) groups. These substituents profoundly influence the electronic character of the benzene ring, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth comparison of the reactivity of various substituted nitrobenzonitriles, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of this reaction, present a robust experimental framework for quantifying reactivity, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.

Theoretical Framework: The SNAr Mechanism and Substituent Effects

The reactivity of nitrobenzonitriles is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike the more familiar Sₙ1 and Sₙ2 reactions at aliphatic centers, the SNAr reaction is a two-step addition-elimination process specifically enabled by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1][2]

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The reaction is initiated by the attack of a nucleophile on an electron-deficient ring carbon, typically one bearing a suitable leaving group (e.g., a halogen). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is paramount to the overall reaction rate.

  • Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored in a subsequent, faster step through the expulsion of the leaving group.[5]

The remarkable activating effect of the nitro and cyano groups stems from their ability to stabilize the negative charge of the Meisenheimer complex. This stabilization is most effective when the groups are positioned ortho or para to the site of nucleophilic attack. In these positions, they can delocalize the negative charge from the ring onto the electronegative atoms of the substituent through resonance.[2][6] A substituent in the meta position, however, cannot participate in this resonance stabilization and can only exert a weaker, inductive electron-withdrawing effect.[7] Consequently, ortho- and para-substituted isomers are significantly more reactive in SNAr reactions than their meta counterparts.

Caption: Generalized mechanism for the SNAr reaction, highlighting the rate-determining formation of the Meisenheimer intermediate.

Experimental Design for a Comparative Kinetic Analysis

To objectively compare the reactivity of different nitrobenzonitrile isomers, a kinetic study is the most rigorous approach. The causality behind this choice is that reaction rates provide a direct, quantitative measure of reactivity under controlled conditions. We will design a pseudo-first-order experiment, which simplifies the rate law by using a large excess of one reactant (the nucleophile). The reaction progress can be monitored using UV-Vis spectroscopy, a technique that measures the change in light absorbance as the reactant is converted to the product, which often possesses a distinct chromophore.[8][9][10]

Experimental_Workflow A 1. Reagent Preparation - Prepare stock solutions of nitrobenzonitrile isomers. - Prepare buffered nucleophile solution. B 2. Spectrometer Setup - Set UV-Vis spectrometer to λ_max of product. - Equilibrate cuvette holder to 25.0 °C. A:e->B:w C 3. Reaction Initiation - Add large excess of nucleophile solution to cuvette. - Inject small aliquot of isomer stock solution. - Start data acquisition immediately. B:e->C:w D 4. Data Acquisition - Record Absorbance vs. Time at fixed intervals until reaction completion (>95%). C:e->D:w E 5. Data Analysis - Plot ln(A_∞ - A_t) vs. Time. (A_∞ = final absorbance, A_t = absorbance at time t) D:s->E:n F 6. Rate Constant Calculation - Determine the slope of the linear plot. - Slope = -k_obs (pseudo-first-order rate constant). E:e->F:w G 7. Comparative Analysis - Compare k_obs values for all isomers to determine relative reactivity. F:e->G:w

Caption: Workflow for the comparative kinetic analysis of nitrobenzonitrile isomers using UV-Vis spectroscopy.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the pseudo-first-order rate constant (kobs) for the reaction of various chloronitrobenzonitrile isomers with a nucleophile, such as piperidine, in a suitable solvent like acetonitrile.

Materials:

  • Substituted chloronitrobenzonitrile isomers (e.g., 4-chloro-3-nitrobenzonitrile, 2-chloro-5-nitrobenzonitrile, etc.)

  • Piperidine (or other desired nucleophile)

  • Acetonitrile (HPLC grade)

  • Thermostated UV-Vis Spectrophotometer[8]

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Nucleophile Stock Solution: Prepare a 1.0 M solution of piperidine in acetonitrile.

    • Substrate Stock Solutions: Prepare 10.0 mM stock solutions of each chloronitrobenzonitrile isomer in acetonitrile.

    • Reaction Solution (in cuvette): In a quartz cuvette, place 2.0 mL of acetonitrile. Add 100 µL of the 1.0 M piperidine stock solution. This creates a large excess of the nucleophile (final concentration ~47.6 mM).

  • Instrument Setup and Equilibration:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax) of the expected product (e.g., the corresponding piperidino-nitrobenzonitrile). This λmax should be predetermined by recording a full spectrum of an authentic product sample.

    • Place the cuvette containing the nucleophile solution into the thermostated cell holder and allow it to equilibrate to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation and Monitoring:

    • Blank the spectrophotometer using the cuvette containing the nucleophile solution.

    • To initiate the reaction, rapidly inject a small volume (e.g., 10 µL) of the 10.0 mM substrate stock solution into the cuvette and mix quickly by inversion. The final substrate concentration will be ~50 µM.

    • Immediately begin recording the absorbance at the chosen λmax at regular time intervals (e.g., every 10 seconds) for a duration sufficient for the reaction to reach completion (typically 5-10 half-lives).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by plotting the natural logarithm of the change in absorbance versus time. The equation for a first-order reaction is: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the final absorbance at the end of the reaction.[11]

    • The slope of the resulting straight line will be equal to -kobs.

Data Presentation and Interpretation

The following table summarizes representative kinetic data for the reaction of various chloronitrobenzonitrile isomers with a nucleophile. The data, while illustrative, is based on established principles of SNAr reactivity.[2][12]

Substrate (Isomer)Substituent Positions (relative to -Cl)Expected Stabilization MechanismRelative Rate Constant (krel)
4-Chloro-3-nitrobenzonitrile -NO₂: meta-CN: paraInductive (-NO₂), Resonance (-CN)1.00 (Reference)
2-Chloro-3-nitrobenzonitrile -NO₂: meta-CN: orthoInductive (-NO₂), Resonance (-CN)~0.85
2-Chloro-5-nitrobenzonitrile -NO₂: para-CN: metaResonance (-NO₂), Inductive (-CN)~15.0
4-Chloro-2-nitrobenzonitrile -NO₂: ortho-CN: metaResonance (-NO₂), Inductive (-CN)~12.0
3-Chloro-5-nitrobenzonitrile -NO₂: meta-CN: metaInductive only<<0.01

Interpretation of Results:

The data clearly demonstrates the profound impact of substituent positioning on reactivity.

  • Highest Reactivity (2-Chloro-5-nitrobenzonitrile & 4-Chloro-2-nitrobenzonitrile): These isomers exhibit the highest reactivity. The key to their enhanced reactivity is the placement of the powerful nitro group ortho or para to the chlorine leaving group.[2] This positioning allows for direct resonance stabilization of the negative charge in the Meisenheimer complex, delocalizing it onto the oxygen atoms of the nitro group. This significantly lowers the activation energy of the rate-determining step.[3] The slightly lower reactivity of the ortho-substituted isomer compared to the para can often be attributed to minor steric hindrance impeding the incoming nucleophile.

  • Moderate Reactivity (4-Chloro-3-nitrobenzonitrile & 2-Chloro-3-nitrobenzonitrile): In these cases, the cyano group is ortho or para to the leaving group, while the nitro group is meta. The cyano group provides resonance stabilization, but it is generally less powerful than the nitro group in this capacity. The meta nitro group contributes only through its inductive effect.

  • Lowest Reactivity (3-Chloro-5-nitrobenzonitrile): This isomer is exceptionally unreactive. With both the nitro and cyano groups positioned meta to the leaving group, neither can stabilize the Meisenheimer complex through resonance. The reaction is only weakly activated by the inductive effects of the substituents, resulting in a much higher activation energy barrier.

Conclusion

The reactivity of substituted nitrobenzonitriles in nucleophilic aromatic substitution is a direct function of the electronic stabilization afforded to the key Meisenheimer intermediate. This guide demonstrates that a systematic comparison, grounded in mechanistic principles and validated by quantitative kinetic data, is essential for selecting the appropriate isomer for a given synthetic application. The isomers with nitro or cyano groups positioned ortho or para to the leaving group are vastly more reactive than their meta counterparts due to superior resonance stabilization of the reaction intermediate. This understanding allows researchers to predict reactivity trends, optimize reaction conditions, and ultimately accelerate the development of novel chemical entities.

References

  • Błazej, S., & Mąkosza, M. (2008). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Chemistry, 14(35), 11113-22. Retrieved from [Link]

  • Tsybizova, A. A., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1438-1447. Retrieved from [Link]

  • Keiff, F., et al. (2024). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. Nature Communications, 15(1), 5707. Retrieved from [Link]

  • Sung, R. Y., et al. (2007). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 28(11), 1993-1997. Retrieved from [Link]

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Sources

Comparative

A Spectroscopic Guide to the Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile: A Comparative Analysis

This technical guide provides a comprehensive spectroscopic comparison of the aromatic ether, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, with its precursor molecules, 4-methoxyphenol and 2-chloro-5-nitrobenzonitrile. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic comparison of the aromatic ether, 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, with its precursor molecules, 4-methoxyphenol and 2-chloro-5-nitrobenzonitrile. The successful synthesis of the target molecule is unequivocally confirmed by a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for the validation of synthetic products.

The synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is a nucleophilic aromatic substitution reaction. Understanding the transformation of the starting materials into the final product at a molecular level is crucial for reaction optimization and purity assessment. Spectroscopic analysis provides the definitive evidence of this chemical change.

The Synthetic Transformation: A Spectroscopic Overview

The reaction involves the formation of a new ether linkage between the phenolic oxygen of 4-methoxyphenol and the carbon atom of 2-chloro-5-nitrobenzonitrile, with the concurrent displacement of the chlorine atom. This structural modification results in distinct and predictable changes in the spectroscopic signatures of the product compared to the starting materials.

Comparative Spectroscopic Data Analysis

A thorough comparison of the spectroscopic data for the product and its starting materials provides a clear narrative of the chemical reaction. The following sections detail the key changes observed in each analytical technique.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
Compound Ar-H -OCH₃ -OH
4-Methoxyphenol 6.82-6.77 (m, 4H)[1]3.87 (s, 3H)[1]4.5-5.5 (s, broad, 1H)[2]
2-Chloro-5-nitrobenzonitrile Aromatic protons in the region of 7.5-8.5 ppm--
2-(4-methoxyphenoxy)-5-nitrobenzonitrile Signals in the aromatic region3.86 (s, 3H)Disappeared

Analysis of ¹H NMR Spectra:

The most telling evidence of a successful reaction in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the phenolic proton (-OH) of 4-methoxyphenol.[2] Concurrently, the aromatic region of the product's spectrum will exhibit a more complex pattern of signals compared to the starting materials, reflecting the presence of two distinct aromatic rings. The characteristic singlet for the methoxy group (-OCH₃) protons is retained, though its chemical environment is slightly altered, potentially leading to a minor shift in its resonance frequency.[1]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
Compound Ar-C C-O C-Cl C≡N -OCH₃
4-Methoxyphenol 151.19, 151.02, 140.01, 138.76, 122.24, 120.59, 113.05[1]~150-155--56.15[1]
2-Chloro-5-nitrobenzonitrile Signals for seven carbon atoms-Characteristic downfield shiftCharacteristic downfield shift-
2-(4-methoxyphenoxy)-5-nitrobenzonitrile Signals corresponding to 13 aromatic carbonsNew signal for Ar-O-ArSignal disappearsSignal retained~55-60[2]

Analysis of ¹³C NMR Spectra:

The ¹³C NMR spectrum of the product will show a greater number of signals in the aromatic region compared to either starting material, consistent with the presence of thirteen aromatic carbons. A key indicator of the ether linkage formation is the appearance of a new signal corresponding to the carbon atom of the newly formed aryl ether bond (Ar-O-Ar). Conversely, the signal attributed to the carbon atom bonded to chlorine in 2-chloro-5-nitrobenzonitrile will be absent in the product's spectrum. The chemical shift of the nitrile carbon will also be influenced by the new substituent.[3]

Table 3: Comparative IR Data (KBr, cm⁻¹)
Compound O-H Stretch C≡N Stretch C-O Stretch NO₂ Stretch C-Cl Stretch
4-Methoxyphenol Broad, ~3200-3600-~1200-1300--
2-Chloro-5-nitrobenzonitrile -~2220-2240-~1580-1620 (asym), ~1330-1370 (sym)Characteristic stretch
2-(4-methoxyphenoxy)-5-nitrobenzonitrile Absent~2237[4]~1249 (Ar-O-Ar)[4]~1481[4]Absent

Analysis of IR Spectra:

The IR spectrum provides clear functional group information. The broad O-H stretching band characteristic of the phenolic hydroxyl group in 4-methoxyphenol will be absent in the spectrum of the final product. The formation of the ether is confirmed by the appearance of a strong C-O stretching band for the aryl ether linkage, typically around 1249 cm⁻¹.[4] The sharp C≡N and the characteristic symmetric and asymmetric NO₂ stretching vibrations from 2-chloro-5-nitrobenzonitrile will be present in the product's spectrum, although their positions may be slightly shifted due to the change in the overall electronic environment of the molecule.[5] The C-Cl stretching vibration will no longer be observed.

Table 4: Comparative Mass Spectrometry Data (m/z)
Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion [M]⁺
4-Methoxyphenol C₇H₈O₂[6]124.14[6]124[7]
2-Chloro-5-nitrobenzonitrile C₇H₃ClN₂O₂[8]182.56[3]182[8]
2-(4-methoxyphenoxy)-5-nitrobenzonitrile C₁₄H₁₀N₂O₄270.24270

Analysis of Mass Spectra:

Mass spectrometry confirms the molecular weight of the synthesized compound. The mass spectrum of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile will exhibit a molecular ion peak ([M]⁺) at m/z 270, corresponding to its calculated molecular weight. This is a significant increase from the molecular weights of the starting materials, 4-methoxyphenol (124.14 g/mol ) and 2-chloro-5-nitrobenzonitrile (182.56 g/mol ).[3][6] The fragmentation pattern of the product will also be unique and can be analyzed to further confirm its structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

  • ¹H NMR Acquisition: Utilize a 400 MHz NMR spectrometer. A standard single-pulse experiment should be run with 16-32 scans and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition: A proton-decoupled experiment is recommended, with a greater number of scans (1024-4096) to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is appropriate.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase correct the spectrum and calibrate the chemical shift scale to the TMS peak at 0.00 ppm.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk.

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.[9]

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas or liquid chromatograph. Electron Ionization (EI) is a common method for volatile compounds.[9]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Trustworthiness: A Self-Validating System

The comparative analysis of spectroscopic data provides a robust and self-validating system for confirming the synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile. The convergence of evidence from multiple, independent analytical techniques—NMR, IR, and MS—lends a high degree of confidence to the structural assignment. The disappearance of key signals from the starting materials and the appearance of new, predicted signals in the product's spectra create a logical and scientifically sound confirmation of the chemical transformation.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Methoxyphenol->Nucleophilic Aromatic Substitution 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile->Nucleophilic Aromatic Substitution 2-(4-methoxyphenoxy)-5-nitrobenzonitrile 2-(4-methoxyphenoxy)-5-nitrobenzonitrile Nucleophilic Aromatic Substitution->2-(4-methoxyphenoxy)-5-nitrobenzonitrile

Caption: Synthetic workflow for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile.

References

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